molecular formula C14H15NO5 B354331 (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid CAS No. 924844-13-3

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

カタログ番号: B354331
CAS番号: 924844-13-3
分子量: 277.27g/mol
InChIキー: AQMQHWYRBAAIET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a synthetic quinolin-2-one derivative intended for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Specifically, structurally similar 4-oxoquinoline compounds have been investigated for their potential as inhibitors of human immunodeficiency virus replication . Furthermore, a closely related molecule, 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, has been identified as an inhibitor of Ribosyldihydronicotinamide dehydrogenase [quinone] (NQO2), an enzyme involved in cellular detoxification and biosynthetic pathways . This suggests potential research applications for this chemical scaffold in enzymology and cancer research. The structure, featuring the acetic acid moiety, also makes it a suitable building block for further chemical synthesis, such as the formation of amide conjugates using common coupling agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

特性

IUPAC Name

2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-8-6-11(16)15(7-12(17)18)14-10(20-3)5-4-9(19-2)13(8)14/h4-6H,7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMQHWYRBAAIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid (CAS Number: 924844-13-3) is a quinolinone derivative with a substitution pattern suggesting potential for significant biological activity. While specific research on this particular molecule is limited, the quinolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It synthesizes information from analogous compounds to propose a plausible synthetic route, hypothesize mechanisms of action, and provide detailed experimental protocols for investigation. The content herein is designed to serve as a foundational resource to stimulate and guide future research into this promising compound.

Introduction to the Quinolinone Scaffold

The quinoline and quinolinone ring systems are privileged structures in drug discovery, found in numerous natural alkaloids and synthetic compounds with profound pharmacological effects.[4][5] Their planar structure allows them to interact with biological macromolecules, most notably through intercalation with DNA and binding to the ATP pocket of various enzymes.[6][7] The functionalization of the quinolinone core dictates its biological target and activity. For instance, substitutions at the 6 and 7 positions with dimethoxy groups have been linked to potent inhibition of receptor tyrosine kinases (RTKs) like PDGF-RTK.[8] The presence of an N-acetic acid moiety can enhance solubility and provide an additional interaction point with biological targets. Given its specific structural features—a 2-quinolone core, 5,8-dimethoxy substitution, a 4-methyl group, and an N-acetic acid side chain—this compound represents a molecule of significant interest for therapeutic development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for designing experimental conditions, including solvent selection and formulation for biological assays.

PropertyValueSource
CAS Number 924844-13-3[Vendor Data]
Molecular Formula C₁₄H₁₅NO₅[Calculated]
Molecular Weight 277.27 g/mol [Calculated]
IUPAC Name This compound[Vendor Data]
Appearance Predicted: White to off-white solid[Analogy]
Solubility Predicted: Soluble in DMSO, DMF, and aqueous base[Analogy]
Melting Point Not available-
Boiling Point Not available-
pKa Predicted: ~3.5-4.5 (carboxylic acid)[Analogy]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process:

  • Stage 1: Synthesis of the 5,8-dimethoxy-4-methyl-1H-quinolin-2-one core. This is achievable via a Knorr-type cyclization of a β-ketoanilide precursor.

  • Stage 2: N-Alkylation. The synthesized quinolinone core is then alkylated at the nitrogen atom using a haloacetic acid ester, followed by hydrolysis to yield the final carboxylic acid product.

G cluster_0 Stage 1: Knorr-Type Synthesis of Quinolone Core cluster_1 Stage 2: N-Alkylation and Hydrolysis A 2,5-Dimethoxyaniline C β-Ketoanilide Intermediate A->C + B Ethyl Acetoacetate B->C D 5,8-dimethoxy-4-methyl- 1H-quinolin-2-one C->D H2SO4, Heat F N-Alkylated Ester Intermediate D->F + K2CO3, DMF E Ethyl Bromoacetate E->F G This compound F->G 1. NaOH 2. HCl (aq)

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 5,8-dimethoxy-4-methyl-1H-quinolin-2-one

  • Anilide Formation: To a solution of 2,5-dimethoxyaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol and water for 4-6 hours. Monitor the reaction by TLC.

  • Purification of Intermediate: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude β-ketoanilide can be purified by recrystallization from ethanol or used directly in the next step.

  • Cyclization: Add the crude β-ketoanilide slowly to pre-heated concentrated sulfuric acid (5-10 eq) at 60-70°C.[5] Maintain the temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the quinolone core. Filter the solid, wash thoroughly with water until neutral pH, and dry under vacuum.

Stage 2: Synthesis of this compound

  • N-Alkylation: Dissolve the synthesized 5,8-dimethoxy-4-methyl-1H-quinolin-2-one (1.0 eq) in dry DMF. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and ethyl bromoacetate (1.2 eq).[11] Heat the mixture to 80°C and stir for 12-18 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester intermediate by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add sodium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.

  • Final Product Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. The resulting precipitate is the final product. Filter, wash with cold water, and dry to yield this compound.

Potential Biological Activity and Mechanisms of Action

Based on the structural motifs present in the molecule, several biological activities can be hypothesized. The quinolinone scaffold is a well-established pharmacophore in anticancer and antimicrobial drug discovery.[4][12]

Anticancer Activity

Many quinoline derivatives exert their anticancer effects through two primary mechanisms: inhibition of protein kinases and interaction with DNA.[7][13]

  • Kinase Inhibition: The 6,7-dimethoxyquinoline scaffold is a known inhibitor of receptor tyrosine kinases such as EGFR and PDGF-RTK.[8][14] It is plausible that the 5,8-dimethoxy pattern of the title compound could also confer inhibitory activity against various kinases involved in cancer cell signaling. The molecule may act as an ATP-competitive inhibitor, blocking downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.

  • DNA Intercalation: The planar aromatic ring system of the quinolinone core is capable of intercalating between the base pairs of DNA.[6][7] This can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Some quinoline compounds also inhibit topoisomerase enzymes, further contributing to DNA damage.[6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Compound This compound Compound->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G A 1. Cytotoxicity Screening (MTT/XTT Assay) B Determine IC50 values across cancer cell lines A->B C 2. Mechanism of Action Studies B->C D Western Blot Analysis (e.g., p-Akt, p-ERK) C->D E DNA Intercalation Assay (e.g., UV-Vis, Fluorescence) C->E F 3. Apoptosis Assay (Annexin V/PI Staining) C->F

Sources

(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid: A Technical Guide to a Promising Quinolinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid represents a unique molecular scaffold within the broader class of quinolinone derivatives, a group of heterocyclic compounds renowned for their diverse and potent pharmacological activities. While direct and extensive research on this specific molecule is nascent, its structural features—a highly substituted quinolin-2-one core with an N-acetic acid moiety—suggest significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, grounded in the established literature of structurally analogous quinolinones. We will explore its physicochemical characteristics, propose a robust synthetic pathway, and, through a comparative analysis, elucidate its probable biological activities and mechanisms of action. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic promise of this intriguing molecule.

Introduction: The Quinolinone Core in Drug Discovery

The quinoline and quinolinone ring systems are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Their broad spectrum of biological activities includes anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The versatility of the quinoline scaffold allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile.[1] The introduction of a carbonyl group at the 2-position to form the quinolin-2-one (carbostyril) core often imparts distinct biological properties, with derivatives showing promise as antitumor and antiplatelet agents.[4][5]

The subject of this guide, this compound, combines the quinolin-2-one core with an N-acetic acid substituent. This N-alkanoic acid functionalization is a key feature in various biologically active compounds, often enhancing solubility and providing a crucial interaction point with biological targets. This guide will synthesize the available information on this specific molecule and extrapolate its potential from the rich pharmacology of its chemical relatives.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic physicochemical properties have been reported by chemical suppliers.

PropertyValueSource
CAS Number 924844-13-3[6][7]
Molecular Formula C₁₄H₁₅NO₅[6]
Molecular Weight 277.28 g/mol [6]
IUPAC Name 2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetic acid[8]

These fundamental properties are crucial for initial experimental design, including solubility testing and dose calculations for in vitro and in vivo studies.

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of N-substituted quinolin-2-ones. The proposed synthesis involves a two-step process starting from the corresponding 4-hydroxyquinolin-2-one precursor.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2(1H)-one cluster_1 Step 2: N-Alkylation 2,5-dimethoxyaniline 2,5-Dimethoxyaniline intermediate_1 5,8-dimethoxy-4-methylquinolin-2(1H)-one 2,5-dimethoxyaniline->intermediate_1 Conrad-Limpach Reaction ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate_1 intermediate_1_2 5,8-dimethoxy-4-methylquinolin-2(1H)-one intermediate_2 Ethyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate intermediate_1_2->intermediate_2 Base (e.g., K₂CO₃), Solvent (e.g., DMF) ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->intermediate_2 final_product This compound intermediate_2->final_product Hydrolysis (e.g., LiOH or HCl)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2(1H)-one

This step follows the principles of the Conrad-Limpach synthesis of quinolones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture at a temperature sufficient to drive the condensation and subsequent cyclization, typically in a high-boiling solvent like diphenyl ether or Dowtherm A, or neat if the reactants are liquids at the reaction temperature.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated, filtered, and washed with an appropriate solvent to remove the high-boiling solvent. The crude product can be purified by recrystallization.

Step 2: N-Alkylation and Hydrolysis

  • N-Alkylation:

    • Reaction Setup: Dissolve the 5,8-dimethoxy-4-methylquinolin-2(1H)-one (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3 equivalents), to deprotonate the nitrogen.

    • Alkylation: Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

    • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis:

    • Reaction Setup: Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water.

    • Hydrolysis Conditions: Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Final Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to yield the final product, this compound.

Potential Biological Activities and Mechanisms of Action

Direct biological studies on this compound are not available in the current literature. However, based on the extensive research on structurally similar quinolinone derivatives, we can infer its potential therapeutic applications and mechanisms of action.

Anticancer Activity

Quinoline and quinolinone derivatives are well-documented for their potent anticancer activities, acting through various mechanisms.[1][9]

  • Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][10] Key targets include:

    • Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met.[2][10] The 4-anilinoquinoline scaffold, for instance, is a well-known pharmacophore for EGFR inhibitors.

    • Intracellular Kinases: Including those in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.[1][2]

The dimethoxy substitution on the benzene ring of the title compound may influence its binding affinity and selectivity for specific kinase targets.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) Growth_Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound Compound->RTK Inhibition Compound->PI3K Potential Inhibition

Caption: Potential inhibition of cancer cell signaling pathways by the title compound.

  • Induction of Apoptosis: Many quinolinone derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[11] This can be achieved through the modulation of apoptosis-related proteins and the activation of caspases.[11] Studies on halogenated 2H-quinolinone derivatives have shown that they can cause cell cycle arrest at the G2/M phase and induce apoptosis, as evidenced by increased caspase 3/7 activity.[11]

Anti-inflammatory and Analgesic Activity

Derivatives of quinoline-4-carboxylic acid are known to possess anti-inflammatory and analgesic properties.[12] While the title compound has a quinolin-2-one core, the presence of the acetic acid moiety suggests potential for similar activities. The mechanism could involve the inhibition of inflammatory mediators or enzymes such as cyclooxygenases (COX).

Antimicrobial Activity

The quinolone scaffold is famously associated with a class of broad-spectrum antibiotics (fluoroquinolones). While the structural features of the title compound differ significantly from typical fluoroquinolones, the general quinoline framework has been explored for its activity against various microorganisms.[13] Further investigation would be required to determine if this compound possesses any significant antimicrobial properties.

Proposed Experimental Workflows for Biological Evaluation

For researchers interested in investigating the biological potential of this compound, the following experimental workflows are proposed.

Experimental_Workflow Compound_Synthesis Synthesis and Purification of This compound In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Anticancer_Assays Anticancer Assays In_Vitro_Screening->Anticancer_Assays Anti_inflammatory_Assays Anti-inflammatory Assays In_Vitro_Screening->Anti_inflammatory_Assays Antimicrobial_Assays Antimicrobial Assays In_Vitro_Screening->Antimicrobial_Assays Mechanism_of_Action Mechanism of Action Studies Anticancer_Assays->Mechanism_of_Action Kinase_Inhibition Kinase Inhibition Assays (e.g., EGFR, VEGFR, PI3K) Mechanism_of_Action->Kinase_Inhibition Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Mechanism_of_Action->Apoptosis_Assay In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

Caption: A proposed workflow for the biological evaluation of the title compound.

Protocol: In Vitro Anticancer Activity Screening
  • Cell Lines: Select a panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line.

  • Cytotoxicity Assay (MTT or SRB):

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using MTT or SRB assay to determine the GI₅₀ (concentration for 50% growth inhibition).

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to generate dose-response curves and calculate GI₅₀ values.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant, albeit underexplored, therapeutic potential. By leveraging the extensive knowledge base of the broader quinolinone class, this guide has outlined its likely physicochemical properties, a viable synthetic route, and its most probable biological activities, with a strong emphasis on anticancer applications through kinase inhibition and induction of apoptosis.

The lack of direct experimental data underscores a clear opportunity for novel research. The proposed synthetic and biological evaluation workflows provide a roadmap for scientists to begin to unravel the pharmacological profile of this promising compound. Future research should focus on its synthesis and subsequent screening against a diverse panel of cancer cell lines and relevant molecular targets. Such studies will be instrumental in validating the therapeutic potential of this compound and paving the way for the development of new and effective therapeutic agents.

References

  • (Author not available). (2023). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. [Link]

  • (Author not available). (Date not available). Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • (Author not available). (Date not available). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Rizvi, S. U. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [Link]

  • (Author not available). (Date not available). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Al-Omary, F. A. M., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

  • (Author not available). (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. [Link]

  • (Author not available). (Date not available). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Hindawi. [Link]

  • (Author not available). (Date not available). Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. MDPI. [Link]

  • (Author not available). (2024). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Bentham Science. [Link]

  • (Author not available). (Date not available). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PubMed Central. [Link]

  • Hussein, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

  • (Author not available). (Date not available). Quinoline and quinolinone derivatives with multi-target activity. ResearchGate. [Link]

  • (Author not available). (Date not available). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • (Author not available). (2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. [Link]

  • (Author not available). (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. PubMed. [Link]

  • (Author not available). (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

  • (Author not available). (Date not available). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]

  • (Author not available). (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • (Author not available). (Date not available). Chemical Properties of [4-(5-Hydroxy-2,4-dimethoxyphenyl)-3-methoxycarbonylmethyl-5-oxocyclohexyl]acetic acid, methyl ester. Cheméo. [Link]

Sources

Spectroscopic Characterization of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid (CAS No. 924844-13-3) is a quinolone derivative with a molecular formula of C₁₄H₁₅NO₅ and a molecular weight of 277.28 g/mol .[1][2] Quinolone scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and characterization in research and development settings.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are discussed below.

Experimental Protocol (Predicted)

To acquire high-quality NMR spectra, the following experimental setup is recommended:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons, such as the carboxylic acid proton.[3]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Techniques: Standard ¹H and ¹³C{¹H} NMR experiments. For more detailed structural assignments, 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (δ) are presented in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic (C6-H, C7-H)6.8 - 7.5Multiplet2H
Vinyl (C3-H)~6.5Singlet1H
Methylene (-CH₂-)~4.8Singlet2H
Methoxy (-OCH₃)3.8 - 4.0Singlet6H
Methyl (-CH₃)~2.4Singlet3H

Interpretation:

  • The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature.

  • The aromatic protons on the benzene ring will likely appear as a multiplet in the aromatic region. The exact splitting pattern will depend on their coupling constants.

  • The vinyl proton at the C3 position is expected to be a singlet.

  • The methylene protons of the acetic acid side chain attached to the nitrogen will appear as a singlet.

  • The two methoxy groups are expected to each give a sharp singlet, though they may be resolved as two distinct singlets depending on the magnetic environment.

  • The methyl group at the C4 position will also appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)170 - 175
Quinolinone Carbonyl (C=O)~162
Aromatic/Vinyl Carbons100 - 150
Methoxy (-OCH₃)55 - 60
Methylene (-CH₂-)~45
Methyl (-CH₃)~20

Interpretation:

  • The two carbonyl carbons (carboxylic acid and quinolinone) are expected to be the most downfield signals.

  • The aromatic and vinyl carbons will resonate in the typical range for sp² hybridized carbons.

  • The methoxy carbons will appear in the upfield region characteristic of sp³ carbons attached to an electronegative oxygen atom.

  • The methylene and methyl carbons will be the most upfield signals in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Quinolinone)1650 - 1680Strong
C=C (Aromatic)1450 - 1600Medium
C-O (Methoxy)1000 - 1300Strong

Interpretation:

  • A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.

  • Two distinct, strong absorption bands are expected for the carbonyl groups . The carboxylic acid carbonyl will likely appear at a higher wavenumber than the quinolinone carbonyl.

  • The presence of aromatic and aliphatic C-H bonds will be indicated by absorptions just above and below 3000 cm⁻¹, respectively.

  • The C-O stretching vibrations of the methoxy groups will result in strong bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol
  • Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mode: Both positive and negative ion modes can be used. ESI is a soft ionization technique that is likely to show the molecular ion peak.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 277.28, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecule will depend on the ionization technique used. Common fragmentation pathways could include:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Loss of a methoxy group (-OCH₃, 31 Da).

    • Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da).

M+ [M]⁺˙ m/z = 277 M-COOH [M-COOH]⁺ m/z = 232 M+->M-COOH - COOH M-OCH3 [M-OCH₃]⁺ m/z = 246 M+->M-OCH3 - OCH₃ M-CH2COOH [M-CH₂COOH]⁺ m/z = 218 M+->M-CH2COOH - CH₂COOH

Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures of this molecule, researchers can more effectively characterize it during synthesis and purification, ensuring the integrity of their studies. While the data presented is theoretical, it is grounded in well-established spectroscopic principles and data from analogous compounds, providing a reliable reference for scientists in the field of drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Solubility and stability of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Executive Summary

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical framework for characterizing this compound, a quinolinone derivative with a structural motif of interest in medicinal chemistry.[1][2] The quinolinone core is a privileged scaffold found in numerous pharmacologically active agents.[2] This document is intended for researchers, drug discovery scientists, and formulation experts, offering both foundational principles and detailed, field-proven experimental protocols to assess the aqueous solubility and chemical stability of this compound. The methodologies described herein are grounded in international regulatory standards and are designed to generate the robust data necessary to de-risk a candidate molecule, guide formulation strategies, and ensure the integrity of future preclinical and clinical studies.[3][4][5]

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is the first step in any systematic characterization.

  • Chemical Structure: Chemical Structure of this compound

    Caption: The molecular structure of the target compound.

  • Molecular Formula: C₁₄H₁₅NO₅

  • Molecular Weight: 277.28 g/mol [6]

  • CAS Number: 924844-13-3[6][7]

  • Predicted Ionization Constants (pKa):

    • The structure contains a carboxylic acid moiety, which is expected to be the primary acidic center. Based on similar aromatic carboxylic acids, the pKa is predicted to be in the range of 3.5 - 4.5 .[8][9] This value is critical, as the compound's charge state, and thus its solubility, will change significantly around this pH.

    • The quinolinone nitrogen is part of an amide-like system, and its basicity is expected to be negligible.

Solubility Profiling

Aqueous solubility is a master variable that influences everything from in vitro assay performance to in vivo bioavailability. Low solubility can cause unreliable biological data and present significant challenges for formulation.[7][10] The gold-standard approach for definitive solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[1][11]

Causality Behind Experimental Design

The choice of the shake-flask method is deliberate; it measures the saturation point of a solution in equilibrium with an excess of solid material, providing the most accurate and relevant value for thermodynamic solubility.[11] Kinetic solubility assays, while faster, can often overestimate solubility as they rely on the precipitation from a DMSO stock, which can lead to supersaturated solutions.[10] We will assess solubility in various aqueous buffers to understand the impact of pH, a critical factor for an ionizable compound, as well as in common organic solvents used in preclinical studies.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of the title compound.

  • Preparation of Media:

    • Prepare pH-adjusted aqueous buffers:

      • 0.1 M HCl (pH ~1.0)

      • Phosphate-Citrate Buffer (pH 4.0)

      • Phosphate-Buffered Saline (PBS, pH 7.4)

      • Borate Buffer (pH 9.0)

    • Assemble organic solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile.

  • Sample Preparation:

    • Add an excess amount of solid this compound (approx. 2-5 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[11]

    • Add 1 mL of the desired test medium (from Step 1) to each vial.

    • Prepare each condition in triplicate to ensure reproducibility.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended. A preliminary time-to-equilibrium study can establish the optimal duration.[12]

  • Sample Processing & Analysis:

    • After equilibration, allow the vials to stand for 1-2 hours to let larger particles settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method (see Section 4.4). Prepare a calibration curve using standards of known concentrations.

Predicted Solubility Profile

The following table summarizes the expected solubility classifications for the compound based on its structure.

Solvent/MediumpHPredicted Solubility (µg/mL)ClassificationRationale
Aqueous Buffer~1.01 - 10Sparingly SolubleThe carboxylic acid is protonated (neutral), leading to low aqueous solubility.
Aqueous Buffer4.010 - 100Slightly SolubleNear the pKa, a mix of neutral and ionized forms exists.
Aqueous Buffer7.4> 1000SolubleThe carboxylic acid is fully deprotonated (anionic), significantly increasing aqueous solubility.
Aqueous Buffer9.0> 1000SolubleThe compound remains in its highly soluble anionic form.
EthanolN/A> 10,000Freely SolubleGood solubility is expected in polar protic organic solvents.
DMSON/A> 100,000Very SolubleHigh solubility is expected in this polar aprotic solvent.

Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement and a cornerstone of drug development.[13][14] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[13][15] The goal is to induce a target degradation of 5-20%; excessive degradation (>20%) can obscure the primary degradation pathways.[16]

Experimental Workflow for Forced Degradation

The overall process follows a systematic approach to ensure all potential degradation routes are investigated.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis 0.1 M HCl, 60°C prep_stock->acid base Base Hydrolysis 0.1 M NaOH, 60°C prep_stock->base oxid Oxidation 3% H2O2, RT prep_stock->oxid thermal Thermal (Solid) 80°C photo Photolytic (Solution/Solid) ICH Q1B Light Source prep_stock->photo dark_control Dark Control (for Photolytic) prep_stock->dark_control sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling dark_control->sampling neutralize Neutralize Acid/Base (if applicable) sampling->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->analyze evaluate Evaluate Peak Purity Quantify Degradation Identify Degradants analyze->evaluate

Caption: Workflow for the forced degradation study of the compound.

Detailed Protocols for Stress Conditions

For each condition, a solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mix) is used. Samples are taken at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) and analyzed.

  • Protocol 1: Acid and Base Hydrolysis

    • Acid: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Causality: Elevated temperature is used to accelerate degradation if none is observed at room temperature.[15] The quinolinone structure contains amide and ether functionalities, which are susceptible to hydrolysis under acidic or basic conditions.

    • Sample Quenching: Prior to HPLC analysis, neutralize samples (acid with NaOH, base with HCl) to prevent further degradation on the analytical column.

  • Protocol 2: Oxidative Degradation

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature and protect from light.

    • Causality: H₂O₂ is used to simulate oxidative stress. The electron-rich dimethoxy-benzene ring is a potential site for oxidation.

  • Protocol 3: Thermal Degradation

    • Place the solid compound in a clear glass vial in a stability chamber or oven at 80°C.

    • At each time point, withdraw a sample, dissolve it in the mobile phase to the target concentration, and analyze.

    • Causality: This assesses the intrinsic stability of the solid form of the active pharmaceutical ingredient (API).

  • Protocol 4: Photostability

    • In accordance with ICH Q1B guidelines, expose both the solid compound and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][15][16][17][18]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Causality: The aromatic quinolinone system is a chromophore that can absorb UV/Vis light, potentially leading to photodegradation. The dark control is essential to differentiate between light-induced and thermal degradation.

Development of a Stability-Indicating HPLC Method

A self-validating stability study hinges on the analytical method's ability to separate the parent compound from all process impurities and degradation products.

  • Principle: A reverse-phase HPLC (RP-HPLC) method is the standard choice for compounds of this polarity.

  • Starting Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to ~3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B to elute more hydrophobic degradation products.

    • Detection: UV detector set at a wavelength of maximum absorbance (e.g., determined by scanning from 200-400 nm, likely around 278 nm or 325 nm for quinolones).[2][6]

    • Validation: The method is validated by analyzing the stressed samples. The goal is to demonstrate baseline separation between the parent peak and all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is not co-eluting with any degradants.

Summary of Predicted Stability Profile

This table summarizes the anticipated outcomes of the forced degradation study.

Stress ConditionReagents & TemperaturePredicted OutcomePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CModerate DegradationPotential hydrolysis of the ether (methoxy) groups.
Base Hydrolysis 0.1 M NaOH, 60°CSignificant DegradationHigh susceptibility of the amide bond in the quinolinone ring to cleavage.
Oxidation 3% H₂O₂, Room TempMinor to Moderate DegradationOxidation of the electron-rich aromatic ring or formation of N-oxides.
Thermal 80°C (Solid)Likely StableCrystalline solids are often thermally stable at this temperature.
Photolytic ICH Q1B ConditionsPotential for DegradationAromatic systems are often light-sensitive; photodimerization or photooxidation is possible.

Conclusion and Recommendations

This guide outlines a robust, first-principles approach to characterizing the solubility and stability of this compound. Based on its structure, the compound is predicted to exhibit pH-dependent aqueous solubility, being poorly soluble at acidic pH and highly soluble at neutral to basic pH. Stability profiling via forced degradation is essential to uncover potential liabilities. The quinolinone core suggests a potential susceptibility to base-catalyzed hydrolysis.

Recommendations for Drug Development Professionals:

  • Early Formulation: For in vivo studies requiring neutral pH dosing vehicles, the compound's intrinsic solubility should be sufficient. For acidic environments (e.g., oral delivery), formulation strategies such as amorphous solid dispersions or salt formation may be necessary to improve dissolution rates.

  • Handling and Storage: Stock solutions should be prepared fresh. If storage is necessary, they should be kept at low temperatures (2-8°C) and protected from light. The solid API should be stored in well-sealed containers protected from light and humidity.

  • Analytical Method: The development of a validated, stability-indicating HPLC method is paramount and should be completed early in the development timeline to ensure the integrity of all subsequent data.

By systematically applying the protocols within this guide, researchers can build a comprehensive data package to make informed decisions and accelerate the progression of this promising chemical entity.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

  • ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

  • Ansari, J., Khan, M., Kothari, S., Keer, S., & Shadab, F. (n.d.). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022, June 16). BMC Chemistry. [Link]

  • Development and Validation of a HPLC Method for Determination of Pefloxacin in Tablet and Human Plasma. (n.d.). Iranian Journal of Basic Medical Sciences. [Link]

  • Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. (n.d.). Scientific Research Publishing. [Link]

  • High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2008, January 31). PubMed. [Link]

  • DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. (2025, November 24). Journal of Chemistry Letters. [Link]

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate. [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (n.d.). MDPI. [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021, December 5). NTU Journal of Pure Sciences. [Link]

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Methodological & Application

Synthesis of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid, a functionalized quinolinone derivative of interest for pharmaceutical and chemical research. The quinolin-2-one (or carbostyril) scaffold is a privileged structure found in numerous bioactive molecules.[1] The introduction of an N-acetic acid moiety enhances aqueous solubility and provides a handle for further chemical modification, making this compound a valuable building block for drug discovery programs.

The described synthetic strategy is robust and proceeds in two main stages:

  • Construction of the Quinolinone Core: A thermal cyclization reaction, akin to the Conrad-Limpach-Knorr synthesis, is employed to construct the 5,8-dimethoxy-4-methylquinolin-2(1H)-one intermediate from 2,5-dimethoxyaniline and ethyl acetoacetate.[2][3]

  • N-Alkylation and Hydrolysis: The quinolinone nitrogen is subsequently alkylated using ethyl bromoacetate, followed by saponification of the resulting ester to yield the final carboxylic acid product.

This guide details the experimental procedures, explains the chemical principles behind each step, and offers insights into process optimization and characterization.

Overall Synthetic Scheme

The synthesis follows a logical progression from commercially available starting materials to the final target compound.

Overall_Synthesis cluster_part1 Part 1: Quinolinone Core Synthesis cluster_part2 Part 2: N-Alkylation & Hydrolysis SM1 2,5-Dimethoxyaniline INT1 Ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate SM1->INT1 Condensation (cat. H⁺) SM2 Ethyl Acetoacetate SM2->INT1 Condensation (cat. H⁺) SM3 Ethyl Bromoacetate INT2 5,8-Dimethoxy-4-methyl- quinolin-2(1H)-one INT1->INT2 Thermal Cyclization (Diphenyl Ether, 250°C) INT3 Ethyl (5,8-dimethoxy-4-methyl-2-oxoquinolin- 1(2H)-yl)acetate INT2->INT3 1. K₂CO₃, DMF 2. Ethyl Bromoacetate PROD (5,8-Dimethoxy-4-methyl-2-oxoquinolin- 1(2H)-yl)acetic acid INT3->PROD NaOH, EtOH/H₂O then H⁺ workup

Caption: Overall two-part synthetic route.

Part 1: Synthesis of the Quinolinone Core: 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Principle and Rationale

The formation of the 4-hydroxy-2-quinolinone scaffold is effectively achieved through the Conrad-Limpach-Knorr synthesis.[3] This method involves the initial condensation of an aniline (2,5-dimethoxyaniline) with a β-ketoester (ethyl acetoacetate). This acid-catalyzed reaction forms a stable vinylogous amide intermediate, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

The subsequent and critical step is an intramolecular cyclization. This reaction is thermally driven and requires high temperatures (typically ~250°C) to overcome the activation energy for the ring-closing reaction, which proceeds via electrophilic attack of the aniline ring onto the ester carbonyl carbon. A high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential to achieve the necessary reaction temperature.[2][3] The resulting cyclized product tautomerizes to the more stable quinolin-2-one form.

Experimental Protocol

Part1_Workflow A Step A: Condensation A_1 Combine 2,5-dimethoxyaniline, ethyl acetoacetate, and cat. HCl. A->A_1 A_2 Heat at 60-70°C for 2 hours. A_1->A_2 A_3 Cool, filter, and wash crude intermediate with cold ethanol. A_2->A_3 A_4 Recrystallize from ethanol to obtain pure ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate. A_3->A_4 B Step B: Thermal Cyclization B_1 Heat diphenyl ether to 250°C. B->B_1 B_2 Add intermediate from Step A in portions. B_1->B_2 B_3 Maintain at 250°C for 30 min. B_2->B_3 B_4 Cool to <100°C and precipitate product by adding hexanes. B_3->B_4 B_5 Purify via acid-base extraction: Dissolve in NaOH(aq), wash with ether, re-precipitate with HCl(aq). B_4->B_5 B_6 Filter, wash with water, and dry to yield 5,8-dimethoxy-4-methylquinolin-2(1H)-one. B_5->B_6

Caption: Workflow for the synthesis of the quinolinone core.

Materials

Reagent/Material Grade
2,5-Dimethoxyaniline Reagent Grade, ≥98%
Ethyl acetoacetate Reagent Grade, ≥99%
Hydrochloric acid (HCl) Concentrated, 37%
Diphenyl ether Reagent Grade, 99%
Ethanol Anhydrous
Hexanes ACS Grade
Sodium Hydroxide (NaOH) Pellets, ≥97%

| Deionized Water | In-house |

Step A: Synthesis of Ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate

  • In a 250 mL round-bottom flask, combine 2,5-dimethoxyaniline (15.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the mixture in a water bath at 60-70°C for 2-3 hours with stirring. Monitor the reaction's completion by TLC (Thin-Layer Chromatography) using a 7:3 hexanes:ethyl acetate eluent.[3]

  • Upon completion, cool the mixture to room temperature. The intermediate product may crystallize.

  • Filter the crude solid and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the solid from a minimal amount of hot ethanol to yield pure ethyl (E)-3-((2,5-dimethoxyphenyl)amino)but-2-enoate as a crystalline solid.

Step B: Synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and distillation condenser, add diphenyl ether (100 mL).

  • Heat the diphenyl ether to 250°C with vigorous stirring.

  • Slowly add the dried intermediate from Step A (13.3 g, 0.05 mol) in small portions, ensuring the temperature remains close to 250°C. Ethanol will distill off during the addition.[3]

  • After the addition is complete, maintain the reaction at 250°C for an additional 30 minutes.

  • Allow the mixture to cool to below 100°C. Pour the warm mixture into 200 mL of hexanes with stirring to precipitate the crude product.

  • Filter the solid using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether.

  • For purification, dissolve the crude solid in a 10% aqueous sodium hydroxide solution. Filter to remove any insoluble impurities.

  • Acidify the clear filtrate with concentrated hydrochloric acid until the product precipitates completely.

  • Filter the purified product, wash with deionized water until the washings are neutral (pH ~7), and dry under vacuum at 80°C to yield pure 5,8-dimethoxy-4-methylquinolin-2(1H)-one.

Part 2: Synthesis of this compound

Principle and Rationale

The final stage of the synthesis involves the N-alkylation of the quinolinone intermediate. The N-H proton of the lactam is acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic nitrogen anion.[4] This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an appropriate electrophile. For this synthesis, ethyl bromoacetate is used as a two-carbon electrophile, which installs the desired acetic acid ester moiety onto the nitrogen atom.

It is known that alkylation of quinolin-2-ones can potentially yield both N- and O-alkylated products.[1] The choice of reaction conditions is crucial to favor N-alkylation. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) and a moderately strong base like K₂CO₃ generally favors the formation of the N-alkylated product as the major isomer.[1]

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically achieved by heating the ester with a base like sodium hydroxide in an aqueous alcohol solution. Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the final product.

Experimental Protocol

Part2_Workflow C Step C: N-Alkylation C_1 Suspend quinolinone intermediate and K₂CO₃ in anhydrous DMF. C->C_1 C_2 Add ethyl bromoacetate dropwise. C_1->C_2 C_3 Heat at 60°C until starting material is consumed (TLC). C_2->C_3 C_4 Pour into water and extract with ethyl acetate. C_3->C_4 C_5 Wash, dry, and concentrate organic layers to get crude ester intermediate. C_4->C_5 D Step D: Ester Hydrolysis (Saponification) D_1 Dissolve crude ester in ethanol/water. D->D_1 D_2 Add NaOH solution and heat to reflux. D_1->D_2 D_3 Monitor hydrolysis by TLC. D_2->D_3 D_4 Cool, remove ethanol in vacuo. D_3->D_4 D_5 Acidify aqueous residue with HCl(aq) to precipitate the final product. D_4->D_5 D_6 Filter, wash with cold water, and dry to yield the target acetic acid derivative. D_5->D_6

Caption: Workflow for N-alkylation and hydrolysis.

Materials

Reagent/Material Grade
5,8-Dimethoxy-4-methylquinolin-2(1H)-one From Part 1
Ethyl bromoacetate Reagent Grade, ≥98%
Potassium carbonate (K₂CO₃) Anhydrous, ≥99%
N,N-Dimethylformamide (DMF) Anhydrous
Ethyl acetate ACS Grade
Sodium hydroxide (NaOH) Pellets, ≥97%
Hydrochloric acid (HCl) Concentrated, 37%

| Deionized Water | In-house |

Step C: Synthesis of Ethyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate

  • To a dry round-bottom flask, add 5,8-dimethoxy-4-methylquinolin-2(1H)-one (4.38 g, 0.02 mol) and anhydrous potassium carbonate (5.52 g, 0.04 mol).

  • Add anhydrous DMF (50 mL) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (3.67 g, 2.44 mL, 0.022 mol) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and monitor its progress by TLC until the starting quinolinone is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Step D: Synthesis of this compound

  • Dissolve the crude ester from Step C in a mixture of ethanol (60 mL) and water (20 mL).

  • Add a solution of sodium hydroxide (1.6 g, 0.04 mol) in water (10 mL).

  • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the ester spot by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the product fully precipitates (pH ~2-3).

  • Stir the suspension in the ice bath for 30 minutes, then filter the solid product.

  • Wash the filter cake with cold deionized water and dry under vacuum to yield the final product, this compound.

Expected Product Characterization

CompoundAppearanceExpected ¹H NMR Signals (δ, ppm)
5,8-Dimethoxy-4-methylquinolin-2(1H)-one Off-white to pale yellow solid~11-12 (s, 1H, NH), 6.8-7.2 (m, 2H, Ar-H), 6.2-6.4 (s, 1H, H-3), 3.8-4.0 (2 x s, 6H, 2x-OCH₃), 2.4-2.6 (s, 3H, -CH₃)
This compound White to off-white solid~13 (br s, 1H, -COOH), 6.9-7.3 (m, 2H, Ar-H), 6.3-6.5 (s, 1H, H-3), ~5.0 (s, 2H, N-CH₂-), 3.8-4.0 (2 x s, 6H, 2x-OCH₃), 2.5-2.7 (s, 3H, -CH₃)

Troubleshooting and Key Considerations

  • Incomplete Cyclization (Part 1): If the cyclization reaction stalls, ensure the temperature is consistently held at 250°C. The purity of the enamine intermediate is also critical; it should be thoroughly dried before addition to the hot diphenyl ether.

  • Low Yield in N-Alkylation (Part 2): Ensure all reagents and the solvent (DMF) are anhydrous, as water can consume the base and hydrolyze the bromoacetate. An alternative, stronger base like sodium hydride (NaH) can be used, but requires more stringent anhydrous conditions.

  • Formation of O-Alkylated Byproduct: If significant O-alkylation is observed, purification by column chromatography will be necessary to separate the isomers. The N-alkylated product is typically more polar.

  • Purification: The acid-base extraction workup in both Part 1 and Part 2 is a highly effective method for purifying the acidic quinolinone intermediate and the final carboxylic acid product, efficiently removing neutral organic impurities like the high-boiling solvent.

References

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Jo, W., Ryu, C., Yang, J. W., & Cho, S. H. (2026). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Royal Society of Chemistry.
  • Taylor & Francis Online. Synthesis of New Quinoline Derivatives. Available at: [Link]

  • Wikipedia. Quinoline. Available at: [Link]

  • ResearchGate. Studies on the alkylation of quinolin-2(1H)-one derivatives. Available at: [Link]

  • ACS Publications. One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines. Available at: [Link]

  • Royal Society of Chemistry. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Available at: [Link]

  • PubMed. Recent Progress in the Synthesis of Quinolines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

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Application Note & Protocols: High-Throughput Screening Assays for Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Identifying novel, potent, and selective quinolinone-based therapeutic agents requires the efficient interrogation of large chemical libraries. High-Throughput Screening (HTS) provides the necessary platform for this large-scale analysis, integrating automation, miniaturized assays, and sophisticated data processing to rapidly identify promising "hit" compounds.[3][4] This guide provides a detailed overview of key HTS methodologies tailored for the evaluation of quinolinone derivatives. We will explore the causality behind assay selection for critical drug target classes—including protein kinases, G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs)—and provide detailed, field-proven protocols for their execution. Furthermore, we will cover cell-based phenotypic screening as a powerful target-agnostic approach to discover compounds with desired cellular effects.

The Quinolinone Scaffold: A Versatile Framework for Drug Discovery

Quinolinone and its derivatives are heterocyclic compounds that have garnered significant attention from medicinal chemists.[5] Their rigid, planar structure is amenable to chemical modification at multiple positions, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[6] This structural versatility has led to the development of quinolinone derivatives that modulate a diverse range of biological targets.

Key therapeutic areas where quinolinone derivatives have shown immense potential include:

  • Oncology: Many derivatives function as potent inhibitors of protein kinases, which are enzymes that play a critical role in cancer cell signaling pathways controlling proliferation, survival, and metastasis.[7] Targets include EGFR, VEGFR, Pim-1 kinase, and components of the PI3K/Akt/mTOR pathway.[7][8][9]

  • Infectious Diseases: The scaffold is central to compounds with antibacterial and antimalarial activity.[2][10]

  • Neurology: Certain derivatives have been explored for their potential in treating neurodegenerative diseases and as anticonvulsant agents.[1]

Given the breadth of potential targets, a multi-faceted HTS strategy is essential to fully explore the therapeutic potential of a quinolinone library.

Foundational Principles of HTS Assay Design

A successful HTS campaign relies on the development of robust, reproducible, and cost-effective assays. The primary goal is to miniaturize the assay into a microplate format (typically 384- or 1536-well plates) that can be processed by automated liquid handlers and plate readers.[4]

Key Assay Performance Metrics

Before embarking on a large-scale screen, every assay must be validated to ensure data quality. The most critical statistical parameter is the Z'-factor , which provides a measure of assay quality, taking into account both the dynamic range of the signal and the data variation.

  • Z' > 0.5: An excellent assay, suitable for HTS.[3]

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.

The Z'-factor is calculated using positive and negative controls run on each plate, ensuring the assay is a self-validating system.

Core HTS Workflow

The general workflow for an HTS campaign is a multi-step process designed to efficiently identify and validate active compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z' Factor, S/B) AssayDev->AssayVal PrimaryScreen HTS Campaign (Single Concentration) AssayVal->PrimaryScreen HitIdent Hit Identification (Activity Threshold) PrimaryScreen->HitIdent DoseResponse Dose-Response (IC50/EC50 Determination) HitIdent->DoseResponse Orthogonal Orthogonal Assays (Confirm Mechanism) DoseResponse->Orthogonal SAR SAR Expansion Orthogonal->SAR

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Target-Based HTS Assays & Protocols

Target-based screening involves testing compounds against a known, purified biological target, such as an enzyme or receptor. This is the most common approach for targets like kinases and GPCRs.

Protein Kinase Inhibition Assays

Protein kinases are one of the most important target classes for quinolinone derivatives, particularly in oncology.[11][12] Most kinase assays are designed to measure the production of ADP or the phosphorylation of a substrate, both of which are products of the kinase reaction.

TR-FRET is a highly robust technology for HTS because it minimizes background fluorescence from test compounds and microplates.[13] It combines the principles of FRET with the use of long-lifetime lanthanide donor fluorophores (e.g., Europium or Terbium).[14] A signal is generated only when a lanthanide-labeled donor and a fluorescent acceptor are brought into close proximity, for instance, when an antibody recognizes a phosphorylated substrate.[14]

TRFRET_Kinase cluster_0 No Kinase Activity (or Inhibitor Present) cluster_1 Kinase Activity Donor_A Donor Ab (Eu-Cryptate) Substrate_A Unphosphorylated Substrate Acceptor_A Acceptor Ab label_A No Proximity -> No FRET Kinase Kinase + ATP Substrate_B Phosphorylated Substrate (P) Kinase->Substrate_B Phosphorylation Donor_B Donor Ab (Eu-Cryptate) Substrate_B->Donor_B Acceptor_B Acceptor Ab Substrate_B->Acceptor_B label_B Proximity -> TR-FRET Signal

Caption: Principle of a TR-FRET-based kinase activity assay.

This protocol is adapted from standard methodologies for Homogeneous Time Resolved Fluorescence (HTRF) assays.[13][14]

Objective: To identify quinolinone derivatives that inhibit the activity of a specific protein kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • HTRF Detection Reagents: Europium-cryptate labeled anti-phospho-substrate antibody (Donor) and Streptavidin-XL665 (Acceptor)

  • HTRF Detection Buffer

  • Quinolinone compound library (in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Low-volume 384-well white microplates

  • HTRF-certified microplate reader

Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 20-50 nL of each quinolinone derivative from the library source plate to the assay plate. Also dispense DMSO (negative control) and the positive control inhibitor.

  • Kinase/Substrate Mix Addition: Prepare a 2X kinase/substrate mix in kinase reaction buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The exact time should be determined during assay development.

  • Stop & Detect: Prepare a 1X solution of HTRF detection reagents in HTRF detection buffer. Add 10 µL to each well to stop the reaction and initiate detection.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Data are expressed as the ratio of the two emission signals.

Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells. Compounds meeting a predefined inhibition threshold (e.g., >50%) are considered "hits."

G-Protein Coupled Receptor (GPCR) Modulation Assays

GPCRs are the largest family of cell surface receptors and a major target class for therapeutics.[15] Quinolinone derivatives can act as either agonists (activators) or antagonists (inhibitors) of GPCR signaling.[16][17] For Gq-coupled GPCRs, activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[18]

This protocol outlines a method to screen for GPCR antagonists. A similar protocol can be used to screen for agonists by omitting the addition of the known agonist.

Objective: To identify quinolinone derivatives that antagonize a Gq-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Known GPCR agonist.

  • Quinolinone compound library (in DMSO).

  • 384-well black-wall, clear-bottom microplates.

  • Fluorescence imaging plate reader (e.g., FLIPR®, FlexStation®).

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 384-well plates at an optimized density and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add 20 µL of the calcium dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow for dye uptake.

  • Compound Addition: Transfer the plate to the fluorescence imaging plate reader. The instrument will add 5 µL of the quinolinone compounds (or controls) to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation & Reading: The instrument will then add 5 µL of a known agonist at its EC80 concentration (the concentration that gives 80% of the maximal response).

  • Data Acquisition: The plate reader measures the fluorescence intensity before and after the agonist addition in real-time. A rapid increase in fluorescence indicates calcium mobilization.

Data Analysis: Antagonists will blunt or eliminate the fluorescence signal induced by the agonist. Calculate the percent inhibition for each compound. Hits are selected for dose-response analysis to determine their potency (IC50).

Protein-Protein Interaction (PPI) Inhibition Assays

Disrupting pathogenic protein-protein interactions is a challenging but promising area of drug discovery. Proximity-based assays are ideal for screening PPI inhibitors in an HTS format.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[19] It utilizes two types of beads: a Donor bead that, upon excitation at 680 nm, releases singlet oxygen, and an Acceptor bead that, when in close proximity (<200 nm), captures the singlet oxygen and emits a chemiluminescent signal.[20][21] If a compound disrupts the PPI, the beads are separated, and the signal is lost.

Caption: Principle of an AlphaScreen® assay for protein-protein interaction inhibitors.

This protocol describes a general method for identifying inhibitors of a PPI.[20]

Objective: To identify quinolinone derivatives that disrupt the interaction between two proteins.

Materials:

  • Protein A (e.g., tagged with Biotin).

  • Protein B (e.g., tagged with GST).

  • AlphaScreen® Streptavidin Donor Beads.

  • AlphaScreen® Anti-GST Acceptor Beads.

  • Assay Buffer.

  • Quinolinone compound library (in DMSO).

  • Low-volume 384-well white microplates (e.g., ProxiPlate).

  • AlphaScreen-capable microplate reader.

Procedure:

  • Compound Dispensing: Dispense ~50 nL of quinolinone compounds or DMSO controls into the assay plate.

  • Protein A / Donor Bead Addition: Add 5 µL of a solution containing Biotin-Protein A pre-incubated with Streptavidin Donor beads.

  • Incubation: Incubate for 30 minutes at room temperature to allow compounds to bind to Protein A.

  • Protein B / Acceptor Bead Addition: Add 5 µL of a solution containing GST-Protein B and Anti-GST Acceptor beads.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow the protein interaction to reach equilibrium.

  • Read Plate: Read on a microplate reader equipped for AlphaScreen detection.

Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the PPI. Calculate percent inhibition relative to DMSO controls.

Cell-Based Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired change in cellular phenotype, such as cell death in cancer lines, without a priori knowledge of the molecular target.[22][23] This approach is particularly powerful for discovering compounds with novel mechanisms of action.

Protocol 4: High-Throughput Cell Viability Assay

A common phenotypic screen for oncology is to identify compounds that selectively kill cancer cells.[24] Cellular ATP levels are a robust indicator of cell viability and metabolic activity.[25]

Objective: To identify quinolinone derivatives that reduce the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • Luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo®).

  • Quinolinone compound library (in DMSO).

  • Positive control (e.g., a known cytotoxic agent).

  • 384-well white, clear-bottom tissue culture-treated plates.

  • Luminescence-capable microplate reader.

Procedure:

  • Cell Plating: Dispense 30 µL of cell suspension into each well of the 384-well plate at a pre-determined optimal seeding density. Incubate for 24 hours.

  • Compound Treatment: Add ~100 nL of quinolinone compounds or controls to the wells.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Equilibrate the plates and the viability reagent to room temperature. Add 30 µL of the reagent to each well.

  • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a microplate reader.

Data Analysis: A decrease in luminescence corresponds to a decrease in viable cells. Data is typically normalized to DMSO-treated controls (100% viability) and a "no cells" background control (0% viability).

Data Presentation and Hit Prioritization

Data from primary HTS campaigns are used to identify "hits" for further study. These hits are then typically re-tested in dose-response experiments to determine their potency (IC50 or EC50).

Table 1: Comparison of HTS Assay Technologies
Technology Principle Primary Use Case Advantages Potential Issues
HTRF® TR-FRETKinase Activity, PPIs, BiomarkersHomogeneous, low background, robustRequires specific antibodies/reagents
AlphaScreen® Luminescent ProximityPPIs, Biomarker QuantificationVery high sensitivity, homogeneousLight sensitive, singlet oxygen quenchers
Calcium Mobilization FluorescenceGPCR Activity (Gq)Real-time kinetics, functional dataRequires specific cell lines, dye artifacts
ATP-based Luminescence LuminescenceCell Viability, CytotoxicitySimple, robust, sensitive, fastATP levels can be modulated by non-lethal effects
Table 2: Example Hit Data from a Quinolinone HTS Campaign
Compound ID Primary Screen (% Inhibition) Follow-up IC50 (µM) Assay Type Notes
QN-00195%0.05Pim-1 Kinase (HTRF)Potent and selective hit.
QN-00288%1.2Cell Viability (HepG2)Confirmed cytotoxic activity.
QN-00375%5.6GPCR Antagonist (Calcium)Moderate potency.
QN-00460%>20PPI (AlphaScreen)Weak activity, deprioritized.
QN-00599%N/APim-1 Kinase (HTRF)False positive, compound is an autofluorescent quencher.

It is crucial to perform counter-screens and orthogonal assays to eliminate false positives and confirm the mechanism of action. For example, a hit from a fluorescence-based assay should be tested in a label-free format like mass spectrometry to rule out compound interference.[26]

Conclusion

The quinolinone scaffold represents a highly valuable starting point for the development of novel therapeutics. The successful identification of lead compounds from a quinolinone library is critically dependent on the strategic selection and rigorous implementation of high-throughput screening assays. The protocols and principles outlined in this guide—spanning key target classes like kinases and GPCRs, as well as target-agnostic phenotypic approaches—provide a robust framework for researchers in drug discovery. By combining these powerful HTS technologies with careful data analysis and hit validation strategies, the full potential of quinolinone chemistry can be unlocked to address unmet medical needs.

References

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  • Kido, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 55-63. Retrieved from [Link]

  • BellBrook Labs. (2023). What Is the Best Kinase Assay?. Retrieved from [Link]

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Application Notes: (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid (GW4064) in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid, ubiquitously known in the scientific literature as GW4064 , is a potent, non-steroidal, synthetic agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, primarily recognized for its critical role in regulating bile acid, lipid, and glucose homeostasis.[1][3]

The role of FXR signaling in oncology is complex and highly context-dependent, exhibiting both tumor-suppressive and pro-oncogenic functions depending on the cancer type.[4][5] In enterohepatic tissues like the colon and liver, FXR activation is generally considered tumor-suppressive.[6][7] Conversely, in cancers such as breast and lung, FXR activity has been linked to proliferation.[5][8] This dichotomy makes GW4064 a valuable pharmacological tool for dissecting the intricate roles of FXR in cancer biology and exploring its therapeutic potential.

A crucial consideration for researchers is the evidence of FXR-independent, off-target effects of GW4064. Studies have demonstrated that GW4064 can modulate G protein-coupled receptors, particularly histamine receptors, and that some of its observed cytotoxic effects may occur in cells that do not express FXR.[4] This necessitates rigorous experimental design, including the use of appropriate controls, to validate that an observed effect is indeed mediated by FXR.

These notes provide a comprehensive guide for researchers utilizing GW4064, detailing its dual mechanisms of action, summarizing its efficacy, and providing detailed protocols for its application in cancer research.

Mechanism of Action

GW4064 exerts its biological effects through two distinct routes: a primary, on-target pathway involving FXR activation, and a secondary, off-target pathway. Understanding both is critical for accurate data interpretation.

On-Target: FXR-Dependent Signaling

As a potent FXR agonist (EC₅₀ = 65 nM), GW4064 initiates a transcriptional cascade upon binding to FXR.[2] The canonical pathway is as follows:

  • Ligand Binding: GW4064 enters the cell and binds to the ligand-binding domain of FXR in the cytoplasm or nucleus.

  • Conformational Change & Heterodimerization: Binding induces a conformational change in FXR, causing the release of corepressors and the recruitment of coactivators. This complex then forms a heterodimer with the Retinoid X Receptor (RXR).

  • DNA Binding & Transcription: The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

  • Gene Regulation: This binding modulates the transcription of genes that influence cell cycle progression, apoptosis, and inflammation. Key target genes include SHP (Small Heterodimer Partner), which can induce apoptosis, and genes involved in suppressing inflammatory pathways like NF-κB.[2][4]

FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR_inactive FXR + Corepressors GW4064->FXR_inactive Binds & Activates FXR_active FXR/RXR Heterodimer + Coactivators FXR_inactive->FXR_active Conformational Change + RXR Binding RXR RXR FXRE FXRE (DNA) FXR_active->FXRE Binds to Promoter Target_Genes Target Gene Transcription (e.g., SHP, SOCS3) FXRE->Target_Genes Initiates Transcription Cellular_Effects Tumor Suppression (Apoptosis ↑, Proliferation ↓) Target_Genes->Cellular_Effects

Off-Target: FXR-Independent Signaling

Researchers must exercise caution, as GW4064 can induce biological effects independent of FXR.[4] This is particularly relevant in cell lines like MCF-7 (breast cancer), where some studies have failed to detect FXR expression, yet GW4064 still induces apoptosis.[4]

  • Histamine Receptor Modulation: GW4064 can activate H1 and H4 histamine receptors and inhibit the H2 receptor.[4]

  • GPCR Signaling: This modulation can trigger downstream G protein-coupled receptor (GPCR) signaling, leading to changes in intracellular secondary messengers like cAMP and Ca²⁺. These changes can influence cell viability and apoptosis through pathways entirely separate from FXR.

Off_Target_Pathway GW4064 GW4064 GPCRs Histamine Receptors (H1, H2, H4) GW4064->GPCRs Binds & Modulates G_Proteins Gαi/o, Gq/11 GPCRs->G_Proteins Activates Second_Messengers Second Messengers (cAMP, Ca2+) G_Proteins->Second_Messengers Regulates Cellular_Effects FXR-Independent Effects (e.g., Apoptosis) Second_Messengers->Cellular_Effects

Quantitative Data Summary

The efficacy of GW4064 varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its cytotoxic or anti-proliferative effects.

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)Citation
HCT116Colorectal Carcinoma6.924[1][2]
CT26Colorectal Carcinoma6.424[1][2]
KYSE150Esophageal Squamous~3.048[7]
EC109Esophageal Squamous~1.5 - 3.048[7]
HeLaCervical Cancer~3.0 - 5.048[9]
SihaCervical Cancer~3.048[9]
GBC-SDBiliary Tract Cancer>5.0 (used at 5µM for synergy)48[10]
RBEBiliary Tract Cancer>5.0 (used at 5µM for synergy)48[10]

Note: IC₅₀ values can vary based on the specific assay conditions, cell density, and passage number. The values presented are for comparative purposes.

Experimental Protocols

The following protocols are foundational for evaluating the effects of GW4064 in cancer cell culture models.

Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of GW4064 on cell metabolic activity, which is an indicator of cell viability and proliferation.

Causality: The MTT assay is based on the principle that viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • GW4064 (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of GW4064 in complete medium. A typical concentration range is 0.1 µM to 50 µM.

    • Control Rationale: Include "vehicle control" wells treated with the same final concentration of DMSO as the highest GW4064 dose to account for solvent effects. Also include "untreated control" wells with medium only.

  • Remove the existing medium from the cells and add 100 µL of the GW4064 dilutions or control media to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100. Plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • 6-well plates

  • GW4064

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in kit)

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 3 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of GW4064 (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 24 hours.[2]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of GW4064 on cell cycle distribution.

Causality: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[11] This allows for the discrimination of cells in different phases of the cell cycle: G₀/G₁ (2n DNA), S (between 2n and 4n DNA), and G₂/M (4n DNA).

Materials:

  • 6-well plates

  • GW4064

  • PBS

  • Cold 70% ethanol (for fixation)

  • PI/RNase Staining Buffer

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 3 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with GW4064 (e.g., IC₅₀ concentration) and a vehicle control for 24 hours.

  • Harvesting: Collect all cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Rationale: Dropwise addition of ethanol prevents cell clumping, which is critical for accurate single-cell analysis.

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

    • Rationale: RNase is included to degrade any double-stranded RNA, ensuring that PI staining is specific to DNA.[11]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel. The resulting histogram can be analyzed using cell cycle modeling software to quantify the percentage of cells in G₀/G₁, S, and G₂/M phases.

Experimental Design and Data Interpretation Workflow

A logical workflow is essential to rigorously characterize the effects of GW4064.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation (Optional) A 1. Baseline FXR Expression (RT-PCR / Western Blot) B 2. Cytotoxicity Screening (MTT) Determine IC50 A->B C 3. Mechanism Analysis (Apoptosis / Cell Cycle Assays) B->C D 4. Target Validation C->D G 5. Xenograft Tumor Model (e.g., CT26 in BALB/c mice) C->G Translate Findings E FXR Knockdown/Knockout (siRNA / CRISPR) D->E To confirm FXR-dependency F Repeat Key Assays E->F H 6. Combination Therapy Study (e.g., GW4064 + anti-PD-L1) G->H

Interpretation Insights:

  • Confirm FXR Expression: Before extensive testing, confirm whether your cell line of interest expresses FXR at the mRNA and protein level. If not, any observed effects are likely FXR-independent.

  • Validate On-Target Action: To prove an effect is FXR-mediated, demonstrate that GW4064 treatment leads to an upregulation of known FXR target genes (e.g., SHP) via RT-qPCR.

  • Dissecting Mechanisms: If GW4064 induces cytotoxicity, use apoptosis and cell cycle assays to determine how the cells are dying or being arrested.

  • The Critical Control: The most definitive way to prove an effect is FXR-dependent is to repeat the key experiment in cells where FXR has been knocked down (using siRNA) or knocked out (using CRISPR). If the effect of GW4064 is diminished or abolished in these cells compared to a control, it strongly supports an on-target mechanism.

References

  • FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (2023). Oncoimmunology. Available from: [Link]

  • FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (2023). Taylor & Francis Online. Available from: [Link]

  • Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. (n.d.). Endocrine Society. Available from: [Link]

  • The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer. (2021). PubMed. Available from: [Link]

  • FXR agonists for colorectal and liver cancers, as a stand-alone or in combination therapy. (n.d.). BioMed Central. Available from: [Link]

  • FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. (2023). PubMed. Available from: [Link]

  • Activation of FXR Suppresses Esophageal Squamous Cell Carcinoma Through Antagonizing ERK1/2 Signaling Pathway. (2021). PubMed Central. Available from: [Link]

  • Role of agonists and antagonists in different cancers. The FXR is... (n.d.). ResearchGate. Available from: [Link]

  • Activation of FXR promotes apoptosis in CC cells. (A,B) GW4064... (n.d.). ResearchGate. Available from: [Link]

  • Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer. (n.d.). SpringerLink. Available from: [Link]

  • The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer. (n.d.). Nature. Available from: [Link]

  • (PDF) Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer. (2025). ResearchGate. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PubMed Central. Available from: [Link]

  • FXR agonists enhance the sensitivity of biliary tract cancer cells to cisplatin via SHP dependent inhibition of Bcl-xL expression. (2016). Oncotarget. Available from: [Link]

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Application Notes and Protocols for Substituted Quinolinone Acetic Acids in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the synthesis, evaluation, and mechanism of action of substituted quinolinone acetic acids, a promising class of antimicrobial agents. It offers detailed, field-proven protocols for their chemical synthesis and microbiological assessment, alongside an exploration of their structure-activity relationships. The guide is intended to equip researchers with the necessary knowledge and methodologies to explore this chemical scaffold in the ongoing search for novel anti-infective therapies.

Introduction: The Quinolinone Scaffold in Antimicrobial Drug Discovery

The quinolone scaffold is a cornerstone in the history of antimicrobial agents, giving rise to the highly successful fluoroquinolone class of antibiotics.[1][2] These synthetic compounds exert potent bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[3][4][5] The core structure, a 4-quinolone-3-carboxylic acid, has been the subject of extensive medicinal chemistry efforts, revealing that substitutions at various positions on the bicyclic ring system profoundly influence antibacterial potency, spectrum, and pharmacokinetic properties.[2][6]

Substituted quinolinone acetic acids represent a specific subclass within this broader family. While sharing the fundamental quinolinone core, the placement of the acidic moiety and other substituents offers a distinct chemical space for exploration. This guide provides a framework for synthesizing and evaluating these compounds to uncover novel antimicrobial leads.

Mechanism of Action: Targeting Bacterial DNA Homeostasis

The established mechanism for quinolone antibiotics involves the formation of a ternary complex with a bacterial type II topoisomerase (either DNA gyrase or topoisomerase IV) and bacterial DNA.[3][5] Quinolones bind to this complex and stabilize the transient double-strand DNA breaks created by the enzymes during their catalytic cycle.[3] This stabilization converts the essential enzymes into cellular toxins that generate lethal chromosome fragmentation, ultimately leading to rapid bacterial cell death.[5]

It is hypothesized that substituted quinolinone acetic acids operate via this same fundamental mechanism. The carboxylic acid moiety is crucial for binding, likely through interactions with amino acid residues in the enzyme's active site and a magnesium ion-water bridge.[3]

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell B_DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase / Topoisomerase IV B_DNA->Gyrase Normal Activity Cleaved_Complex Enzyme-DNA Cleavage Complex Gyrase->Cleaved_Complex Transient Cleavage Cleaved_Complex->B_DNA Religation Ternary_Complex Stabilized Ternary Complex (Quinolone-Enzyme-DNA) Cleaved_Complex->Ternary_Complex Binding Quinolone Quinolinone Acetic Acid Quinolone->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Replication Fork Collision Cell_Death Cell Death DSB->Cell_Death Inhibition of DNA Synthesis

Caption: Mechanism of action for quinolone-based antimicrobials.

Synthesis of Substituted Quinolinone Acetic Acids: A Protocol

This section outlines a general, adaptable protocol for the synthesis of substituted quinolinone acetic acids, starting from a substituted 8-hydroxyquinoline. This method involves an initial etherification followed by hydrazinolysis and subsequent derivatization.

Protocol 3.1: General Synthesis Pathway

Rationale: This multi-step synthesis provides a versatile route to creating a library of diverse quinolinone acetic acid derivatives. The initial etherification attaches the acetic acid precursor, which is then converted to a hydrazide, a key intermediate for creating various Schiff bases or other heterocyclic adducts.

Step 1: Synthesis of Ethyl (Substituted-quinolin-8-yloxy)acetate

  • To a solution of the desired substituted 8-hydroxyquinoline (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.2 eq) to the mixture.

  • Reflux the reaction mixture on a water bath for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • After completion, filter the mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ester by recrystallization or column chromatography.

Step 2: Synthesis of 2-(Substituted-quinolin-8-yloxy)acetohydrazide

  • Dissolve the ester from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.[7]

  • Reflux the mixture for 6-8 hours. The formation of a solid precipitate often indicates product formation.[7]

  • Cool the reaction mixture, filter the precipitate, wash with cold ethanol, and dry to obtain the acetohydrazide intermediate.

Step 3: Synthesis of Final Quinolinone Acetic Acid Derivatives (Schiff Base Example)

  • Dissolve the acetohydrazide from Step 2 (1.0 eq) in ethanol or a suitable solvent.

  • Add the desired substituted aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid.[8]

  • Reflux the mixture for 4-7 hours, monitoring by TLC.

  • Cool the reaction mixture. The product will often precipitate out of solution.

  • Filter the solid, wash with a suitable solvent, and recrystallize to obtain the purified final compound.

Synthesis_Workflow Start Substituted 8-Hydroxyquinoline Step1 Step 1: Etherification (Ethyl Chloroacetate, K2CO3) Start->Step1 Intermediate1 Ethyl (quinolin-8-yloxy)acetate (Ester Intermediate) Step1->Intermediate1 Step2 Step 2: Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 2-(quinolin-8-yloxy)acetohydrazide (Hydrazide Intermediate) Step2->Intermediate2 Step3 Step 3: Derivatization (e.g., Aldehyde/Ketone) Intermediate2->Step3 Final_Product Final Substituted Quinolinone Acetic Acid Derivative Step3->Final_Product

Caption: General workflow for the synthesis of quinolinone acetic acid derivatives.

Evaluating Antimicrobial Activity: Protocols and Data Interpretation

Once synthesized, the novel compounds must be rigorously tested to determine their antimicrobial spectrum and potency. The following are standard, validated protocols for this purpose.

Protocol 4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[9] It is considered a gold standard for susceptibility testing due to its reproducibility and efficiency in testing multiple compounds and concentrations simultaneously.

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)[10]

  • Negative control (broth and solvent only)

  • Growth control (broth and inoculum only)

Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired final concentration to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This creates a concentration gradient.

  • Prepare a standardized inoculum of the test microorganism.

  • Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (a known antibiotic), a negative control (wells with media and compound but no inoculum), and a growth control (wells with media and inoculum but no compound).

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity.[10]

Data Presentation: Illustrative MIC Values
Compound IDN-1 SubstituentC-7 SubstituentS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
NorfloxacinEthylPiperazinyl1.00.252.0
8a [11][12]Trifluoromethyl4-Methylpiperazinyl1.560.78>100
21 [6]Cyclopropyl3-Amino-4-methyl-pyrrolidinyl≤0.012≤0.0120.1
ReferenceCiprofloxacinCyclopropylPiperazinyl0.25≤0.015

Note: Data is illustrative and sourced from studies on 4-quinolone-3-carboxylic acids.[6][11][12] Values for compounds 8a and 21 are from cited literature.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolones is highly dependent on the nature and position of substituents on the core scaffold. Based on extensive research into the broader quinolone class, several key SAR principles can be established, which serve as a foundational hypothesis for guiding the synthesis of novel quinolinone acetic acids.[2][13]

  • N-1 Position: Substitution at the N-1 position is critical for antibacterial activity. Small alkyl groups (e.g., ethyl, cyclopropyl) are often optimal. The cyclopropyl group, in particular, is known to significantly enhance potency against a broad range of bacteria.[6]

  • C-6 Position: The presence of a fluorine atom at the C-6 position dramatically increases antimicrobial activity and cell penetration, a defining feature of the fluoroquinolones.[2]

  • C-7 Position: This position is key for modulating the spectrum of activity. The introduction of a piperazine ring or a substituted pyrrolidine ring can enhance potency, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[6]

  • Carboxylic Acid Moiety: The carboxylic acid group (in this case, as part of the acetic acid side chain) is essential for interacting with the DNA gyrase enzyme and is generally considered indispensable for activity.[13]

SAR_Diagram cluster_SAR Key Positions for Substitution label_N1 N-1: Critical for Potency (e.g., Cyclopropyl, Ethyl) N1->label_N1 label_C6 C-6: Fluoro group enhances activity & penetration C6->label_C6 label_C7 C-7: Modulates spectrum (e.g., Piperazine) C7->label_C7 label_C3 Acetic Acid Moiety: Essential for enzyme binding C3->label_C3 BaseImage

Caption: Key structure-activity relationships for the quinolone scaffold.

Conclusion and Future Directions

Substituted quinolinone acetic acids offer a fertile ground for the discovery of novel antimicrobial agents. By leveraging established synthesis routes and standard microbiological evaluation protocols, researchers can systematically explore this chemical space. The key to success will lie in the rational design of new analogues based on a deep understanding of the structure-activity relationships that govern the interaction between this scaffold and its bacterial targets. Future work should focus on synthesizing diverse libraries, obtaining robust MIC data against a wide panel of pathogenic and resistant strains, and confirming the mechanism of action for the most promising candidates.

References

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). PubMed. Retrieved from [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. National Center for Biotechnology Information. Retrieved from [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2022). MDPI. Retrieved from [Link]

  • Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents. Scholars Research Library. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Mode of action of the quinolone antimicrobial agents. (1988). PubMed. Retrieved from [Link]

  • Quinolone antibiotics. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. (2005). PubMed. Retrieved from [Link]

  • Mechanism of Quinolone Action and Resistance. (2014). ACS Publications. Retrieved from [Link]

  • Mechanism of action of quinolones in (1) Gram-positive and (2) Gram-negative bacteria. ResearchGate. Retrieved from [Link]

  • Structure--activity relationship of quinolones. National Genomics Data Center. Retrieved from [Link]

  • Synthesis of Novel Quinolines with Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • Studies on antibacterial agents. III. Synthesis and antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids. (1989). PubMed. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. SciSpace. Retrieved from [Link]

  • Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs. MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved from [Link]

  • Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs. MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical & Pharmacology Journal. Retrieved from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. Retrieved from [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). PubMed. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Kinase Inhibition Assays for Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] Their dysregulation is a hallmark of numerous diseases, driving the urgent need for potent and selective inhibitors. Within the vast chemical landscape of potential inhibitors, the quinolinone scaffold has emerged as a "privileged structure," a versatile framework capable of potently inhibiting a range of kinases, including Pim-1, c-Kit, and receptor tyrosine kinases like VEGFR and EGFR.[3][4][5][6]

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to robustly characterize the inhibitory activity of novel quinolinone compounds. We move beyond a simple recitation of steps to explain the underlying principles, ensuring that your experimental design is not only technically sound but also self-validating. We will detail a primary biochemical screening protocol using a highly sensitive luminescence-based assay and follow with a crucial cellular assay to confirm on-target engagement in a physiologically relevant context.

Part 1: High-Throughput Biochemical Screening: Quantifying Potency

The initial goal is to determine the direct inhibitory effect of the quinolinone compound on the purified target kinase. For this, a homogenous, high-throughput compatible assay is paramount. The ADP-Glo™ Kinase Assay is an excellent choice due to its universality, sensitivity, and robustness, making it suitable for a wide array of kinases.[7][8]

Principle of the ADP-Glo™ Kinase Assay

The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a two-step process that provides a "glow-type" luminescent signal proportional to kinase activity.[7][9]

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (quinolinone) are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. The presence of an effective inhibitor reduces the amount of ADP generated.

  • ADP Detection:

    • Step A: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is crucial to prevent ATP from interfering with the subsequent luminescence reaction.

    • Step B: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by luciferase to generate a stable luminescent signal.[7][10]

The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase ADP ADP K->ADP Phosphorylation S Substrate S->ADP Phosphorylation ATP ATP ATP->ADP Phosphorylation Inhibitor Quinolinone Inhibitor Inhibitor->K Inhibition PS Phosphorylated Substrate ADP_Glo_Reagent ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) ADP->ADP_Glo_Reagent Detection_Reagent Kinase Detection Reagent (ADP -> ATP -> Light) ADP_Glo_Reagent->Detection_Reagent Luminescence Luminescent Signal Detection_Reagent->Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a quinolinone compound against a target kinase.

Materials:

  • Recombinant human kinase of interest (e.g., c-Kit, Pim-1)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases)

  • ATP, high purity

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)[7]

  • Test quinolinone compounds, dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the quinolinone compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock. This allows for a wide concentration range to be tested.

  • Assay Plate Setup (384-well format, 15 µL final volume):

    • Compound Wells: Add 150 nL of the serially diluted compounds to the appropriate wells.

    • Positive Control (No Inhibition, 100% Activity): Add 150 nL of 100% DMSO.

    • Negative Control (Background, 0% Activity): Add 150 nL of 100% DMSO to wells that will not receive the enzyme.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate must be determined empirically in a separate enzyme titration experiment.

    • Add 7.5 µL of the 2X Kinase/Substrate mix to the "Compound" and "Positive Control" wells.

    • Add 7.5 µL of a 2X Substrate-only mix (no kinase) to the "Negative Control" wells.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity.[11]

    • Initiate the kinase reaction by adding 7.5 µL of the 2X ATP solution to all wells.[9]

    • Seal the plate and incubate at room temperature for 60 minutes. Incubation time may need optimization.

  • ADP Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate at room temperature for 40 minutes to ensure all remaining ATP is depleted.[12]

    • Add 30 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[9]

  • Measurement:

    • Read the luminescence on a plate luminometer.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Average the replicates for each condition.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Determine IC50:

    • Plot the Percent Inhibition against the logarithm of the quinolinone compound concentration.

    • Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value.[13][14] This is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation:

Summarize results in clear, concise tables.

Quinolinone Compound Target Kinase Biochemical IC50 (nM)
Compound Ac-Kit (Wild-Type)15
Compound Ac-Kit (V560G)25
Compound BPim-18
Staurosporine (Control)c-Kit (Wild-Type)5

Table 1: Example summary of biochemical inhibitory potencies for quinolinone compounds.

Part 2: Ensuring Data Integrity: Assay Validation with Z'-Factor

Trustworthiness is paramount. An unvalidated assay can produce misleading data, wasting significant time and resources. The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening (HTS) assay.[15][16] It provides a quantitative measure of the separation between the high (positive) and low (negative) control signals, taking into account the data variation within each control group.[17]

Z'-Factor Interpretation: [17][18]

  • Z' > 0.5: An excellent assay, clearly distinguishing signal from background.

  • 0 < Z' ≤ 0.5: A good, usable assay.

  • Z' < 0: An unreliable assay where control signals overlap.

Calculation:

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|[19]

To determine the Z'-factor, an entire plate should be run with half the wells dedicated to the positive control (e.g., DMSO, 100% activity) and the other half to the negative control (e.g., no enzyme or a known potent inhibitor, 0% activity). At least 16 replicates of each are recommended for a robust calculation.[15]

Caption: Z'-Factor represents the separation band between control populations.

Part 3: Cellular Validation: From Potency to Efficacy

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like poor cell permeability or rapid metabolism. Therefore, confirming target engagement within intact cells is a critical next step.[2] A Western blot assay to measure the phosphorylation status of the target kinase is a direct and reliable method.[12]

Principle of Phospho-Kinase Inhibition Assay

Many kinases, particularly receptor tyrosine kinases, undergo autophosphorylation upon activation, which is a direct indicator of their catalytic activity. By treating cells with a quinolinone inhibitor and then measuring the level of this phosphorylation, we can directly assess the compound's ability to inhibit the kinase in its native environment.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Kit) P_RTK Phosphorylated RTK (Active Kinase) RTK->P_RTK Autophosphorylation Inhibitor Quinolinone Inhibitor Inhibitor->RTK Inhibition Downstream Downstream Signaling (e.g., AKT, ERK) P_RTK->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of kinase autophosphorylation blocks downstream signaling.

Experimental Protocol: Cellular Target Engagement (Western Blot)

This protocol assesses the ability of a quinolinone compound to inhibit the autophosphorylation of a target receptor tyrosine kinase (e.g., c-Kit) in a relevant cell line (e.g., GIST-T1, which harbors an activating c-Kit mutation).[12]

Materials:

  • GIST-T1 human gastrointestinal stromal tumor cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test quinolinone compounds dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: anti-phospho-c-Kit (Tyr719) and anti-total-c-Kit

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment:

    • Seed GIST-T1 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with serial dilutions of the quinolinone compound (or DMSO vehicle control) for 2-4 hours at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold Lysis Buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-c-Kit primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Visualize the bands using ECL substrate on an imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with the anti-total-c-Kit antibody to ensure equal protein loading in each lane.

Data Analysis
  • Quantify the band intensities for both the phospho-protein and the total protein using image analysis software (e.g., ImageJ).

  • Normalize the phospho-signal to the total protein signal for each lane.

  • Plot the normalized phospho-signal against the log of the inhibitor concentration to determine the cellular IC50 for target inhibition.

References

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link][15]

  • Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Development Center. Retrieved from [Link][9]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved from [Link][17]

  • Anwar, S., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Biomedical Sciences. Retrieved from [Link][3]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link][20]

  • BIT 479/579. (n.d.). Z-factors. High-throughput Discovery. Retrieved from [Link][18]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link][21]

  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2842-2848. Retrieved from [Link][19]

  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Retrieved from [Link][22]

  • Wang, G. R., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 21-27. Retrieved from [Link][23]

  • Cisbio Bioassays. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. Retrieved from [Link][24]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][25]

  • Grokipedia. (n.d.). IC50. Retrieved from [Link][13]

  • Zhang, Y., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Molecules, 18(9), 10561-10573. Retrieved from [Link][26]

  • AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link][27]

  • Jöst, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8704. Retrieved from [Link][28]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][29]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link][30]

  • Petr, K., & Edfeldt, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link][31]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors. Retrieved from [Link][14]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link][11]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link][32]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening. Retrieved from [Link][33]

  • MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Retrieved from [Link][1]

  • Santos, M. M., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem, 18(13), e202300109. Retrieved from [Link][34]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol. Retrieved from [Link][35]

  • Digital Commons@URI. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link][5]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link][36]

  • ResearchGate. (2018). Quinoline-based small molecules as effective protein kinases inhibitors. Retrieved from [Link][6]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link][2]

Sources

Troubleshooting & Optimization

(5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid synthesis yield improvement

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this guide provides in-depth technical support for optimizing the synthesis of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid . As Senior Application Scientists, we understand that maximizing yield is not just about following steps, but about understanding the causality behind each experimental choice. This document is structured to troubleshoot common issues encountered during this multi-step synthesis, providing not just solutions, but the chemical reasoning behind them.

Understanding the Synthetic Pathway

The synthesis of this compound is typically a two-stage process. A clear understanding of this workflow is the first step in effective troubleshooting.

G cluster_0 Stage 1: Quinolinone Core Synthesis cluster_1 Stage 2: N-Alkylation & Hydrolysis A 2,5-Dimethoxyaniline C Intermediate: Ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate A->C Condensation (Acid Catalyst) B Ethyl Acetoacetate B->C D 5,8-dimethoxy-4-methyl quinolin-2(1H)-one C->D Thermal Cyclization (e.g., >250°C) F Intermediate Ester: Ethyl (5,8-dimethoxy-4-methyl-2-oxoquinolin -1(2H)-yl)acetate D->F N-Alkylation (Base, Solvent) E Ethyl Bromoacetate E->F G Final Product: (5,8-dimethoxy-4-methyl-2-oxoquinolin -1(2H)-yl)acetic acid F->G Saponification (e.g., NaOH, H₂O)

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting Guide: Yield Improvement

This section addresses specific, frequently encountered issues in a question-and-answer format.

Stage 1: Quinolinone Core Synthesis

Question 1: My yield of 5,8-dimethoxy-4-methylquinolin-2(1H)-one is very low after the thermal cyclization step. What are the likely causes and how can I improve it?

Answer: Low yield in this Conrad-Limpach-type reaction is a classic challenge, typically stemming from incomplete cyclization or thermal degradation.[1][2][3] Here’s how to troubleshoot:

  • Causality of High Temperature: The intramolecular cyclization requires significant thermal energy (often >250°C) to overcome the activation barrier for the ring-closing reaction.[1] However, exceeding the optimal temperature or prolonged heating can lead to decomposition and the formation of tar-like side products.

  • Protocol & Optimization:

    • Solvent is Critical: Do not run the reaction neat. Using a high-boiling, inert solvent provides uniform heat transfer and can improve yields dramatically.[1]

      • Recommended Solvents: Diphenyl ether or Dowtherm A are standard choices due to their high boiling points (~250-260°C).[2]

      • Procedure: Pre-heat the solvent to the target temperature (e.g., 250°C). Then, add the intermediate, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate, portion-wise to maintain a stable temperature.[2]

    • Verify the Intermediate: Before attempting the cyclization, ensure the preceding condensation of 2,5-dimethoxyaniline and ethyl acetoacetate is complete. Monitor this first step by Thin Layer Chromatography (TLC). An incomplete initial reaction is a common source of low final yield.[2]

    • Purification Strategy: The crude product will precipitate upon cooling the reaction mixture and diluting it with a non-polar solvent like hexanes.[2] A subsequent purification step involving dissolution in aqueous NaOH, filtration of insoluble impurities, and re-precipitation by acidification with HCl is highly effective for isolating the desired 4-hydroxy-tautomer (which exists in equilibrium with the quinolinone form).[2][3]

Stage 2: N-Alkylation & Hydrolysis

Question 2: I'm getting a mixture of products or low conversion during the N-alkylation with ethyl bromoacetate. How can I favor the desired N-alkylated product?

Answer: This step is the most frequent source of yield loss. Success hinges on carefully selecting the base, solvent, and reaction conditions to favor the SN2 reaction at the quinolinone nitrogen while avoiding common pitfalls.

  • The Challenge of Regioselectivity (N- vs. O-Alkylation): The quinolinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored for 2-quinolones, improper conditions can lead to the formation of the O-alkylated isomer, 2-ethoxy-5,8-dimethoxy-4-methylquinoline.[4][5]

  • Key Parameters for Optimization:

    • Base Selection: The base's role is to deprotonate the N-H of the quinolinone, generating the nucleophile. The strength and type of base are critical.

      • Strong Bases (e.g., NaH): While effective at deprotonation, sodium hydride can be overly reactive, sometimes leading to side reactions or the formation of dialkylated products if not carefully controlled.[6] Use with caution and at low temperatures initially (e.g., 0°C).

      • Weaker Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the preferred choice.[4][7] Potassium carbonate (K₂CO₃) is a cost-effective and reliable option. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can accelerate the reaction, often leading to higher yields, though at a greater cost.[4]

    • Solvent Effects: The solvent significantly impacts the reaction rate.

      • Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[4][7][8] They effectively solvate the cation (e.g., K⁺) while leaving the quinolinone anion relatively "naked" and highly nucleophilic, thus accelerating the desired SN2 reaction.[9]

    • Reagent Quality: Ethyl bromoacetate is a potent lachrymator and can hydrolyze or degrade over time.[10] Always use a fresh, high-purity bottle. Ensure your solvent is anhydrous, as water will quench the base and inhibit the reaction.

  • Troubleshooting Workflow:

G start Low N-Alkylation Yield check_base Is the base appropriate? (e.g., NaH, K₂CO₃) start->check_base check_solvent Is the solvent polar aprotic and anhydrous? (e.g., DMF, Acetonitrile) check_base->check_solvent Yes sol_base Switch to K₂CO₃ or Cs₂CO₃ for better selectivity. check_base->sol_base No check_temp Is the temperature optimized? check_solvent->check_temp Yes sol_solvent Use anhydrous DMF. Dry solvent before use. check_solvent->sol_solvent No sol_temp Start at RT, gently heat (50-70°C) if slow. Monitor by TLC. check_temp->sol_temp No end Improved Yield check_temp->end Yes sol_base->check_solvent sol_solvent->check_temp sol_temp->end

Caption: Troubleshooting logic for the N-alkylation step.

Question 3: The final saponification step to get the carboxylic acid is not going to completion, or I suspect product degradation. What are the best conditions?

Answer: Saponification (ester hydrolysis) is generally robust, but issues can arise from insufficient reaction time or conditions that are too harsh.

  • Mechanism: This is a base-catalyzed hydrolysis of the ethyl ester to a carboxylate salt, followed by acidic workup to yield the final carboxylic acid.

  • Optimized Protocol:

    • Base/Solvent System: A mixture of aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent like ethanol or THF is standard. LiOH is often preferred as it can sometimes lead to cleaner reactions.

    • Temperature: The reaction can often be run effectively at room temperature, though gentle heating (e.g., 40-50°C) can be used to increase the rate.

    • Monitoring: The most reliable way to ensure completion is to monitor the reaction by TLC until all the starting ester has been consumed.

    • Workup: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify with cold 1M HCl until the product precipitates. The pH should typically be around 2-3. Filtering and washing the solid with cold deionized water will yield the purified product.[2] Rushing the acidification or allowing the temperature to rise can potentially lead to decarboxylation or other side reactions in sensitive substrates.

Data Summary & Recommended Conditions

For clarity, the following table summarizes the recommended starting conditions for the critical N-alkylation step.

ParameterRecommendationRationale & Reference
Substrate 5,8-dimethoxy-4-methylquinolin-2(1H)-one-
Alkylating Agent Ethyl Bromoacetate (1.2 - 1.5 equiv.)Higher reactivity than chloro-analogs.[9] Slight excess drives reaction to completion.
Base K₂CO₃ (2.0 - 3.0 equiv.)Good reactivity, minimizes side reactions, cost-effective.[3][4]
Solvent Anhydrous DMFExcellent polar aprotic solvent for SN2 reactions, good solubility for reactants.[4][7]
Temperature 25°C to 60°CStart at room temperature; gently warm if reaction is sluggish. Avoid high heat to prevent degradation.
Reaction Time 4 - 16 hoursMonitor by TLC for completion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of the quinolinone?

A1: The reaction proceeds via a two-step sequence: 1) Deprotonation of the acidic N-H proton by a base to form a nucleophilic quinolinone anion. 2) A bimolecular nucleophilic substitution (SN2) where the nitrogen anion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion.

Q2: Can I use ethyl chloroacetate or iodoacetate instead?

A2: Yes, but reactivity will differ. The reactivity trend for the leaving group is I⁻ > Br⁻ > Cl⁻. Ethyl iodoacetate would be the most reactive but is also more expensive and less stable. Ethyl chloroacetate is less reactive and may require more forcing conditions (higher temperature or longer reaction times), which could increase the chance of side products.[4] Ethyl bromoacetate generally offers the best balance of reactivity and stability.[9][10]

Q3: What are the key safety precautions when working with these reagents?

A3: Always work in a well-ventilated fume hood.

  • Ethyl Bromoacetate: Is a strong lachrymator (tear-gas agent) and alkylating agent.[10] Avoid inhalation and skin contact. Always wear gloves and safety goggles.

  • Sodium Hydride (NaH): Is a water-reactive flammable solid. It reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully with a proton source like isopropanol before aqueous workup.

  • DMF: Is a skin-absorbable solvent. Always wear appropriate gloves.

References

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021).
  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. (2020). PMC - NIH.
  • Optimizing reaction conditions for quinolinone synthesis. (n.d.). Benchchem.
  • N- and / or O- Alkylation of Quinazolinone Deriv
  • Best Conditions For N-Alkyl
  • Optimizing reaction conditions of N-alkylation reaction. (n.d.).
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). PMC - NIH.
  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. (n.d.). VCU Scholars Compass.
  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. (n.d.).
  • Green Strategies for the Synthesis of Quinolone Deriv
  • Synthesis Protocol for 5,8-Dimethoxy-2-methylquinolin-4-ol: An Applic
  • Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. (n.d.). Green Chemistry (RSC Publishing).
  • Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). (n.d.).
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). NIH.
  • Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. (n.d.). Benchchem.
  • N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... (n.d.).
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). PMC - NIH.
  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. Quinolinone scaffolds are cornerstones in medicinal chemistry and materials science, making their efficient synthesis a critical objective for researchers.[1][2] This guide is designed to provide drug development professionals, researchers, and scientists with practical, in-depth troubleshooting advice and optimized protocols. Drawing from established methodologies and modern innovations, this resource will help you navigate the common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses broad, frequently encountered issues during quinolinone synthesis.

Q1: My reaction yield is consistently low. What are the first factors I should investigate?

A1: Low yield is a multifaceted problem. Systematically evaluating the following parameters is the most effective troubleshooting approach.[3]

  • Reaction Temperature: Many classical syntheses like the Conrad-Limpach or Gould-Jacobs require high temperatures (>250°C) for the final cyclization step.[3][4] Such conditions can also lead to thermal decomposition. Precise temperature control is crucial. For lower-temperature alternatives, consider modern transition-metal-catalyzed methods.[5][6]

  • Solvent Choice: For high-temperature thermal cyclizations, the choice of solvent is critical. Switching from a neat (solvent-free) reaction to a high-boiling inert solvent like mineral oil or Dowtherm A can dramatically improve yields by ensuring even heat distribution and minimizing charring.[3][7]

  • Reagent Purity & Stoichiometry: The purity of starting materials, especially anilines which can oxidize over time, is paramount. Ensure the correct stoichiometry is used, as an excess of one reagent can lead to side-product formation.

  • Atmosphere Control: Many synthetic intermediates are sensitive to oxygen or moisture. If you suspect degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]

  • Reaction Monitoring: Relying on a fixed reaction time can be deceptive. Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[3][8]

Q2: I'm struggling with poor regioselectivity. How can I control which isomer forms?

A2: Poor regioselectivity is a common challenge, especially with unsymmetrical starting materials in reactions like the Friedländer or Conrad-Limpach-Knorr syntheses.[3][9]

  • In Friedländer Synthesis: When using an unsymmetrical ketone, condensation can occur at either α-position.[10][11] Regioselectivity can be directed by:

    • Catalyst Choice: Certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[11]

    • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can force the cyclization to occur at the desired position.[11]

  • In Conrad-Limpach-Knorr Synthesis: The reaction between an aniline and a β-ketoester can yield either a 4-quinolinone or a 2-quinolinone. This outcome is highly dependent on temperature.[12][13]

    • Kinetic Control (Lower Temp, ~140-150°C): Favors the Conrad-Limpach pathway, yielding the 4-hydroxyquinoline.[4]

    • Thermodynamic Control (Higher Temp): Favors the Knorr pathway, which proceeds through a β-keto anilide intermediate to give the 2-hydroxyquinoline.[7]

Q3: My reaction is producing a lot of tar-like material, especially with Skraup or Doebner-von Miller conditions. What can I do?

A3: Tar formation is a classic problem in syntheses that use harsh acidic and oxidizing conditions, leading to polymerization of reactants and intermediates.[14]

  • Use a Moderator: For the notoriously exothermic Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) is essential to control the reaction's vigor and reduce charring.[14]

  • Controlled Reagent Addition: Add strong acids like sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[14]

  • Biphasic Medium: For the Doebner-von Miller reaction, using a biphasic medium (e.g., water/toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, significantly reducing acid-catalyzed polymerization in the aqueous phase.[14]

Q4: How should I approach the purification of my final quinolinone product?

A4: Purification can be challenging due to byproducts and isomers.[15]

  • Crystallization: This is often the most effective method for obtaining highly pure material. If the product is a base, it can be converted to a salt (e.g., hydrochloride or phosphate), crystallized to remove neutral impurities, and then neutralized to recover the pure quinolinone.[16][17]

  • Column Chromatography: Indispensable for separating regioisomers or other closely related impurities.[4][15] If your compound is sensitive to the acidic nature of silica gel, you can deactivate the silica by adding a small amount of a base like triethylamine to your eluent.[18]

  • Distillation: For liquid quinolinones that are thermally stable, vacuum distillation is an excellent method for removing non-volatile impurities and tars.[17]

Troubleshooting Guides for Specific Syntheses
Guide 1: The Conrad-Limpach Synthesis

This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[7]

Common Problem: The final high-temperature cyclization step is failing or giving a very low yield.

Causality & Troubleshooting Workflow: The cyclization requires forcing conditions (~250 °C) to proceed. Failure at this stage is often due to inadequate temperature, thermal decomposition, or incorrect intermediate formation.

start Low Yield in Cyclization Step check_temp Is the reaction reaching and maintaining ~250°C? start->check_temp check_intermediate Was the β-aminoacrylate intermediate correctly formed and isolated? check_temp->check_intermediate Yes solution_temp Solution: Use a high-temperature thermometer in a sand or metal bath. Ensure vigorous stirring for even heat transfer. check_temp->solution_temp No check_solvent Are you using a high-boiling inert solvent? check_intermediate->check_solvent Yes solution_intermediate Solution: The initial condensation is acid-catalyzed. Ensure a catalytic amount of acid (e.g., H₂SO₄) was used. Verify intermediate formation by ¹H NMR before proceeding. check_intermediate->solution_intermediate No solution_solvent Solution: Perform the reaction in mineral oil or Dowtherm A to prevent charring and improve heat transfer. This can increase yields from <30% to >90%.[7] check_solvent->solution_solvent No

Sources

Technical Support Center: Navigating By-product Formation in Substituted Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of substituted quinolinones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to by-product formation. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Section 1: Troubleshooting Common By-product Issues

This section addresses specific problems you may encounter during the synthesis of substituted quinolinones, offering potential causes and actionable solutions.

FAQ 1: My Conrad-Limpach/Knorr synthesis is yielding a mixture of 2- and 4-quinolinones. How can I control the regioselectivity?

Answer:

This is a classic challenge in quinolinone synthesis stemming from the dual reactivity of the β-ketoester or β-ketoanilide intermediate. The formation of either the 2- or 4-quinolone is primarily governed by reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control.[1][2]

Causality and Mechanistic Insight:

The initial condensation of an aniline with a β-ketoester can occur at either the keto or the ester carbonyl group.

  • Kinetic Control (Lower Temperatures): At lower temperatures (typically below 100°C), the more reactive ketone group is preferentially attacked by the aniline, leading to a β-aminoacrylate intermediate. Subsequent cyclization of this intermediate favors the formation of the 4-hydroxyquinoline (4-quinolone) product. This is the kinetic product as it is formed faster at lower temperatures.[3]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures (often exceeding 140°C), the reaction favors the formation of the more stable anilide intermediate, which results from the aniline attacking the ester group. Cyclization of this anilide leads to the thermodynamically more stable 2-hydroxyquinoline (2-quinolone).[1][4]

Troubleshooting Protocol:

  • Temperature Optimization: This is the most critical parameter. For the synthesis of 4-quinolones, maintain the reaction temperature at or below 100°C. For 2-quinolones, the cyclization step should be carried out at a higher temperature, typically in a high-boiling solvent.[4]

  • Solvent Selection: For high-temperature cyclizations to favor the 2-quinolone, use a high-boiling inert solvent like mineral oil or Dowtherm A.[3][5] This ensures a consistent high temperature and can improve yields.[5]

  • Stepwise Synthesis: To ensure the formation of a specific isomer, consider a stepwise approach where the intermediate (β-aminoacrylate or anilide) is isolated before the cyclization step. This allows for more precise control over the cyclization conditions.

FAQ 2: In my Friedländer synthesis, I'm observing significant self-condensation of my ketone starting material. How can this be minimized?

Answer:

Self-condensation of the ketone, an aldol reaction, is a common side reaction in the Friedländer synthesis, particularly when using base catalysts.[6][7] This competing reaction consumes your ketone starting material and complicates purification.

Causality and Mechanistic Insight:

Base catalysts, such as potassium hydroxide or sodium ethoxide, can deprotonate the α-carbon of the ketone, generating an enolate. This enolate can then act as a nucleophile and attack another molecule of the ketone, leading to the formation of an aldol adduct and subsequent dehydration products. This pathway competes with the desired reaction where the enolate attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone.

Troubleshooting Strategies:

StrategyRationale
Use Milder Catalysts Strong bases promote self-condensation. Consider using milder catalysts like iodine, p-toluenesulfonic acid, or various Lewis acids which can facilitate the reaction under less harsh conditions.[6][8][9]
Pre-form the Enolate For certain substrates, quantitative formation of the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before the addition of the 2-aminoaryl carbonyl compound can prevent self-condensation.[7]
Use an Imine Analog Replacing the 2-aminoaryl ketone with its imine analog can circumvent the need for basic conditions that promote aldol condensation.[6][7]
Solvent-Free Conditions In some cases, running the reaction under solvent-free conditions with a solid-supported catalyst can minimize side reactions.[6]

Experimental Protocol for Minimizing Aldol Condensation (Iodine Catalysis): [4]

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 3: My reaction is producing a significant amount of tar-like material, making product isolation difficult. What is causing this and how can I prevent it?

Answer:

Tar formation is a frequent issue in quinolinone synthesis, especially in reactions that employ strong acids and high temperatures, such as the Skraup and some variations of the Doebner-von Miller synthesis.[10]

Causality and Mechanistic Insight:

The combination of strong acids (like concentrated sulfuric acid) and high temperatures can lead to a variety of uncontrolled side reactions, including polymerization of starting materials or intermediates, and degradation of the desired product.[10][11] For instance, in the Skraup synthesis, the dehydration of glycerol to acrolein is highly exothermic and can lead to polymerization if not controlled.

Troubleshooting and Mitigation:

  • Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help to control the exothermic reaction.[5]

  • Controlled Reagent Addition: Add strong acids, like concentrated sulfuric acid, slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[7]

  • Temperature Control: Carefully optimize and control the reaction temperature. Excessively high temperatures can promote decomposition and tar formation.[4]

  • Alternative Catalysts and Conditions: Explore modern, milder catalytic systems that can promote the desired transformation at lower temperatures.[11][12] For example, the use of Lewis acids or solid-supported catalysts can often provide a cleaner reaction profile.[12][13]

Section 2: Visualizing Reaction Pathways and Troubleshooting

Understanding the underlying mechanisms is key to effective troubleshooting. The following diagrams illustrate key reaction pathways and decision-making processes.

Conrad_Limpach_Knorr_Selectivity Aniline Aniline Aminoacrylate β-Aminoacrylate Aniline->Aminoacrylate Anilide Anilide Aniline->Anilide BetaKetoester β-Ketoester BetaKetoester->Aminoacrylate BetaKetoester->Anilide LowTemp Low Temperature (<100°C) Kinetic Control Quinolone4 4-Quinolone LowTemp->Quinolone4 HighTemp High Temperature (>140°C) Thermodynamic Control Quinolone2 2-Quinolone HighTemp->Quinolone2

Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.

Friedlander_Troubleshooting Start Friedländer Synthesis: Low Yield & By-products Problem Primary Issue: Ketone Self-Condensation? Start->Problem Cause Cause: Strong Base Catalyst Problem->Cause Solution1 Solution 1: Use Milder Catalyst (e.g., Iodine, Lewis Acid) Cause->Solution1 Solution2 Solution 2: Pre-form Enolate (LDA at low temp) Cause->Solution2 Solution3 Solution 3: Use Imine Analog of 2-Aminoaryl Ketone Cause->Solution3 Outcome Improved Yield & Purer Product Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for Friedländer synthesis by-products.

Section 3: References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Quinolines. Retrieved from

  • Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis. Retrieved from

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. Retrieved from

  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from

  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from

  • Benchchem. (n.d.). Optimizing reaction time and temperature for quinoline synthesis. Retrieved from

  • Synthesis of Quinoline and derivatives. (n.d.). Retrieved from

  • Different catalytic approaches of Friedländer synthesis of quinolines. (n.d.). PubMed. Retrieved from

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from

Sources

Troubleshooting low potency of quinolinone derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge encountered in biological assays: the unexpectedly low potency of quinolinone derivatives. This document moves beyond simple checklists to explain the underlying causes of poor compound performance and provides validated protocols to diagnose and solve these issues.

Frequently Asked Questions (FAQs)

Q1: My quinolinone compound shows poor solubility in my aqueous assay buffer. What are the immediate troubleshooting steps?

A1: This is the most common initial hurdle. Quinolinone scaffolds are often weak bases, making their solubility highly pH-dependent.[1] The first step is always to assess the compound's physicochemical properties. Attempt to dissolve a small amount in a slightly acidic buffer (e.g., pH 5.0-6.5). Below the compound's pKa, it is more likely to be protonated, which typically increases aqueous solubility. If pH adjustment is insufficient, the use of co-solvents is the next logical step.[1][2]

Q2: I'm using DMSO as a co-solvent, but my compound precipitates upon dilution into the aqueous medium. How can I fix this?

A2: This indicates that you are exceeding the compound's kinetic solubility limit in the final assay buffer. While highly soluble in 100% DMSO, the compound crashes out when the percentage of the organic solvent drops significantly. To mitigate this, you should:

  • Decrease the final assay concentration: Determine the solubility limit in your assay buffer (see Protocol 1) and ensure your highest test concentration is below this limit.

  • Reduce the DMSO concentration in your stock: If possible, make a less concentrated stock solution in DMSO.

  • Explore other co-solvents: Consider solvents like PEG3350 or glycerol, which can sometimes be more amenable to protein stability and compound solubility in aqueous solutions.[3]

  • Use a surfactant: In some cases, a very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-80 can help maintain compound solubility.[2]

Q3: My results are inconsistent between experiments, even when solubility isn't an obvious issue. What could be the cause?

A3: Inconsistent results often point to compound instability.[1] Quinolinone derivatives can be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or oxidative stress). It is crucial to evaluate the stability of your compound in both the stock solution (e.g., DMSO) and the final assay buffer over the time course of your experiment. Another possibility is assay interference, where the compound itself disrupts the detection method.[4]

Q4: I've confirmed my compound is soluble and stable, but the potency is still much lower in my cell-based assay compared to my biochemical assay. Why?

A4: A drop in potency when moving from a biochemical to a cellular context points to several potential biological barriers.[5] Key factors to investigate include:

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Engagement: The compound might bind to other cellular components, reducing the free concentration available to engage the intended target.[6][7]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of low potency.

Guide 1: Compound Solubility & Stability

Low potency is meaningless if the compound is not available in the assay at the intended concentration. Solubility and stability are the foundational checks that must be performed.

The Causality Behind Solubility Issues: Many drug-like molecules are hydrophobic and crystalline, making them poorly soluble in water.[8] Techniques to improve solubility work by either modifying the compound's physical state (e.g., creating amorphous dispersions) or by altering the solvent environment (e.g., co-solvents, pH adjustment) to make it more favorable for the solute to dissolve.[2][9] For quinolinones, their basic nitrogen atom is a key handle for pH-dependent solubility enhancement.[1]

The Causality Behind Stability Issues: Analyte stability is critical for ensuring that the measured concentration accurately reflects the compound's potency throughout the experiment's duration.[10][11] Degradation can occur through hydrolysis (reaction with water, often pH-dependent), oxidation (reaction with oxygen, sometimes catalyzed by assay components), or photolysis (degradation upon exposure to light).[12] Forced degradation studies are designed to accelerate these processes to quickly identify potential liabilities.[12]

Workflow for Assessing Compound Integrity

A Low Potency Observed B Perform Kinetic Solubility Assay (Protocol 1) A->B C Is Cmpd Soluble at Test Concentrations? B->C D Proceed to Stability Testing C->D Yes E Optimize Formulation: - Adjust pH - Add Co-solvents - Use Surfactants - Re-test Solubility C->E No F Perform Assay Stability Test (Protocol 2) D->F E->B G Is Cmpd Stable for Assay Duration? F->G H Proceed to Assay Interference Testing G->H Yes I Modify Protocol: - Reduce Incubation Time - Add Antioxidants - Protect from Light - Re-test Stability G->I No I->F A Compound is Soluble & Stable, Potency Still Low/Inconsistent B Run Assay Controls A->B C 1. No Target Control (all assay components except target) 2. No Substrate/Reagent Control B->C D Is Activity Observed in Controls? B->D E Assay Interference Confirmed. Modify Assay Format or use Orthogonal Detection Method. D->E Yes F No Direct Interference. Proceed to Biological Assessment. D->F No G Assess Off-Target Effects F->G H Screen against a broad 'Safety Panel' of receptors & enzymes (e.g., Eurofins Safety47) G->H I Are there potent off-target hits that could explain the phenotype? G->I J Low potency is likely due to a combination of cellular factors (permeability, efflux, metabolism) or poor on-target SAR. I->J No K Low potency may be due to a confounding off-target effect. Requires further deconvolution. I->K Yes

Sources

Technical Support Center: Enhancing the Selectivity of Quinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges of improving the selectivity of quinolinone-based inhibitors. Our goal is to empower you with the knowledge to design more specific and effective therapeutic agents.

Introduction: The Selectivity Challenge with Quinolinone-Based Inhibitors

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases.[1] However, achieving high selectivity for a specific target kinase over others, or even within a kinase family, remains a significant hurdle.[2] Off-target effects can lead to cellular toxicity or unforeseen pharmacological outcomes, complicating the path to clinical application.[3] This guide provides a structured approach to understanding, evaluating, and improving the selectivity of your quinolinone-based compounds.

Frequently Asked Questions (FAQs)

Q1: My quinolinone-based inhibitor shows potent activity against my primary target but also inhibits several off-target kinases. Where do I start to improve its selectivity?

A1: Improving selectivity is a multi-faceted process that begins with a thorough understanding of your inhibitor's interaction with its primary and off-targets. A systematic approach involves:

  • Comprehensive Selectivity Profiling: The first step is to obtain a clear picture of your compound's off-target activities. This is typically achieved by screening your inhibitor against a large panel of kinases.[4]

  • Structural Biology and SAR Analysis: If available, co-crystal structures of your inhibitor with its primary and key off-targets can provide invaluable insights into the specific molecular interactions driving binding. This information is the foundation for a structure-activity relationship (SAR) study to identify modifications that can enhance selectivity.[5]

  • Computational Modeling: In the absence of crystal structures, computational docking and modeling can predict binding modes and help prioritize synthetic modifications.[6] These tools can also predict potential off-targets that may not have been included in your initial screen.[7]

The following sections will delve deeper into the practical aspects of these steps.

Section 1: Kinase Selectivity Profiling – Choosing the Right Assay

A robust assessment of inhibitor selectivity is the cornerstone of any optimization campaign. Several assay formats are available, each with its own advantages and potential pitfalls.

Q2: What are the most common biochemical assays for kinase selectivity profiling, and how do I choose the best one for my quinolinone-based inhibitor?

A2: The most widely used biochemical assays for kinase profiling are luminescence-based, such as ADP-Glo™, and fluorescence-based, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal.[8]

    • Advantages: High sensitivity, broad dynamic range, and compatible with a wide range of ATP concentrations, which is crucial for accurately determining the mechanism of inhibition.[9]

    • Considerations for Quinolinones: Some quinolinone compounds can interfere with the luciferase enzyme, leading to false-positive or false-negative results. It is essential to run a counterscreen to test for compound interference.[10]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays measure the phosphorylation of a substrate by a kinase. This is detected by the binding of a phosphorylation-specific antibody labeled with an acceptor fluorophore to a substrate labeled with a donor fluorophore. When in close proximity, energy transfer occurs.[11]

    • Advantages: Homogeneous assay format (no wash steps), highly specific for substrate phosphorylation, and can be multiplexed.[12]

    • Considerations for Quinolinones: Quinolinone compounds can be inherently fluorescent, which may interfere with the assay signal. Using far-red tracers can help mitigate this issue.[13]

Experimental Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of a quinolinone-based inhibitor against a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of your quinolinone inhibitor in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in DMSO.

    • Reconstitute kinases, substrates, and ATP according to the manufacturer's instructions. The ATP concentration should ideally be at the Km for each kinase to allow for a more direct comparison of inhibitor potency (IC50).[14]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of each kinase to its respective well.

    • Add 50 nL of your serially diluted inhibitor or DMSO (vehicle control) to the wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Troubleshooting Guide: Biochemical Kinase Assays
Issue Potential Cause Troubleshooting Steps
High variability between replicates - Inaccurate pipetting, especially with small volumes. - Compound precipitation.- Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. - Assess the aqueous solubility of your compound. If it precipitates, consider using a lower final DMSO concentration or adding a solubilizing agent.[13]
No or very low kinase activity in control wells - Inactive enzyme or substrate. - Incorrect buffer conditions.- Verify the activity of your kinase and substrate with a known potent inhibitor as a positive control. - Ensure the buffer composition and pH are optimal for the specific kinase.
Inhibitor appears to be a potent activator or has a shallow dose-response curve - Compound interference with the assay signal (e.g., autofluorescence in TR-FRET, luciferase inhibition in ADP-Glo™).- Run a counterscreen for your compound in the absence of the kinase to assess its effect on the detection reagents. - For TR-FRET, consider using red-shifted fluorophores to minimize interference.[13]

Section 2: Understanding and Improving Selectivity through SAR

Once you have a reliable selectivity profile, the next step is to use this data to guide the chemical modification of your quinolinone scaffold.

Q3: How do I interpret the selectivity data, and what are the key structural modifications on the quinolinone ring that can improve kinase selectivity?

A3: Interpreting selectivity data involves more than just comparing IC50 values. It's important to consider the concept of a selectivity score , which quantifies the degree of selectivity of an inhibitor. A simple selectivity score (S) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.[4]

The key to improving selectivity lies in understanding the structure-activity relationship (SAR) of your quinolinone scaffold. Different substitutions on the quinolinone ring can have a profound impact on which kinases are inhibited.[15]

Key Structural Modification Sites on the Quinolinone Scaffold for SAR Studies

SAR_Quinolinone cluster_0 Quinolinone Scaffold cluster_1 Modification Sites & Their General Impact Quinolinone Quinolinone R1 Position 1 (N1) Substituent R1_effect Impacts solubility and can influence interactions with the solvent front of the ATP binding pocket. R1->R1_effect R2 Position 4 Substituent (e.g., Anilino group) R2_effect Crucial for hinge-binding interactions. Modifications here dramatically affect potency and selectivity. R2->R2_effect R3 Positions 6 & 7 Substituents R3_effect Modulate potency, selectivity, and pharmacokinetic properties. Can be used to exploit differences in the solvent-exposed region. R3->R3_effect R4 Other Ring Positions R4_effect Less commonly modified but can be used for fine-tuning and addressing specific off-target interactions. R4->R4_effect

Caption: Key modification sites on the quinolinone scaffold for SAR studies.

  • Position 4 (e.g., anilino group): This is often the most critical position for achieving potent and selective kinase inhibition as it typically forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Small, lipophilic, electron-withdrawing groups on the aniline ring can enhance potency against tyrosine kinases.[5]

  • Positions 6 and 7: These positions are often solvent-exposed and provide an excellent opportunity to introduce substituents that can exploit differences between the targeted kinase and off-targets. For example, introducing bulky groups at position 7 has been shown to improve selectivity for certain kinases.[16]

  • Position 1 (N1): Modifications at this position can influence solubility and interactions with the ribose-binding pocket of the ATP-binding site.

Case Study Snippet: Improving Selectivity for Aurora Kinases

In the development of Aurora kinase inhibitors, it was found that moving a substituent from the quinazoline to the quinoline scaffold and optimizing the side chains at positions 6 and 7 led to compounds with high selectivity for Aurora kinases over other kinases.[17][18]

Q4: How can computational tools guide my efforts to improve selectivity?

A4: Computational tools are invaluable for rational inhibitor design. They can be broadly categorized into:

  • Molecular Docking: This technique predicts the preferred orientation of your inhibitor when bound to a kinase, allowing you to visualize potential interactions and identify opportunities for modification.[19]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity, helping to predict the potency and selectivity of new analogs.[19]

Workflow for Computational-Guided Selectivity Enhancement

computational_workflow start Start with a potent but non-selective quinolinone inhibitor docking Dock inhibitor into primary target and key off-targets start->docking analysis Analyze binding modes and identify key differences docking->analysis design Design new analogs to exploit these differences analysis->design synthesis Synthesize a focused library of new compounds design->synthesis screening Screen new compounds for potency and selectivity synthesis->screening iteration Iterate design-synthesis-screening cycle screening->iteration iteration->design Refine design based on new data end Achieve desired selectivity profile iteration->end

Caption: A workflow for using computational tools to improve inhibitor selectivity.

Section 3: Cellular Assays for Validating Selectivity

While biochemical assays are essential for initial selectivity profiling, it is crucial to validate these findings in a cellular context.

Q5: My inhibitor is selective in biochemical assays, but I'm not seeing the expected cellular phenotype, or I'm observing unexpected toxicity. What's going on?

A5: Discrepancies between biochemical and cellular data are common and can arise from several factors:

  • Cell Permeability and Efflux: Your compound may not be effectively entering the cells or may be actively pumped out by efflux transporters.

  • Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.[2]

  • Off-target Effects: The observed toxicity may be due to the inhibition of an unforeseen target that was not in your initial screening panel.

To address these issues, it's important to employ cellular assays that can confirm target engagement and on-target effects.

Experimental Protocol: Western Blot for Assessing Target Inhibition in Cells

This protocol allows you to determine if your inhibitor is engaging its target kinase in cells by measuring the phosphorylation of a known downstream substrate.

  • Cell Treatment:

    • Plate your cells of interest and allow them to adhere overnight.

    • Treat the cells with a dose-response of your quinolinone inhibitor for a specified time. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate.

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

  • Detection and Analysis:

    • Detect the signal using an ECL reagent and an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.

    • Quantify the band intensities to determine the extent of target inhibition.

Troubleshooting Guide: Cellular Assays
Issue Potential Cause Troubleshooting Steps
No inhibition of substrate phosphorylation observed - Poor cell permeability of the inhibitor. - High intracellular ATP concentration. - Incorrect time point for analysis.- Assess cell permeability using a cellular thermal shift assay (CETSA) or a NanoBRET™ Target Engagement assay.[13][22] - Consider that higher concentrations of the inhibitor may be needed in cellular assays compared to biochemical assays. - Perform a time-course experiment to determine the optimal treatment time.
Cell death observed at concentrations where the target is not fully inhibited - Off-target toxicity.- Profile your inhibitor against a broader range of kinases and other potential off-targets. - Use a structurally related, inactive analog of your compound as a negative control to confirm that the observed toxicity is not due to the chemical scaffold itself.[13]

Conclusion

Improving the selectivity of quinolinone-based inhibitors is an iterative process that requires a combination of robust biochemical and cellular assays, insightful SAR analysis, and the strategic use of computational tools. By systematically addressing the challenges of off-target activity, you can significantly enhance the therapeutic potential of your compounds. This guide provides a foundational framework for your efforts, and we encourage you to consult the cited literature for more in-depth information on specific techniques and applications.

References

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  • Subramanian, V., & Sud, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(7), 345-349.
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  • Krewald, J. R., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4894.
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  • Ge, H., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100707.
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  • H-C, A., et al. (2018). Characterization of a highly selective inhibitor of the Aurora kinases. ACS Chemical Biology, 13(10), 2846-2854.
  • Singh, S., et al. (2024). Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies. European Journal of Medicinal Chemistry, 282, 117001.
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  • Hsieh, S. H., et al. (2022). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. European Journal of Medicinal Chemistry, 238, 114457.
  • Furqan, M., et al. (2022). Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors. ACS Omega, 7(25), 21815-21826.
  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.
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  • Moody, C. J., et al. (2006). Identification of a lead small-molecule inhibitor of the Aurora kinases using a structure-assisted, fragment-based approach. Molecular Cancer Therapeutics, 5(7), 1764-1772.
  • Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 8969-8985.
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  • Engel, M., et al. (2012). Evaluation of potential Myt1 kinase inhibitors by TR-FRET based binding assay. Bioorganic & Medicinal Chemistry Letters, 22(19), 6173-6177.
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Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Quinolinone Acetic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinolinone scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The addition of an acetic acid moiety to this scaffold gives rise to a class of compounds with significant therapeutic potential. However, the biological activity of these quinolinone acetic acid derivatives is profoundly influenced by the isomeric position of the acetic acid group on the quinolinone core. This guide provides a comprehensive comparative analysis of the biological activities of different quinolinone acetic acid isomers, offering researchers, scientists, and drug development professionals a detailed examination of their structure-activity relationships, supported by experimental data and protocols.

Introduction to Quinolinone Acetic Acid Isomers

Quinolinones, also known as oxoquinolines, are bicyclic heterocyclic compounds. The position of the carbonyl group on the pyridine ring gives rise to different isomers, with quinolin-2-one and quinolin-4-one being the most common. The attachment of an acetic acid (-CH₂COOH) group to either the nitrogen atom or a carbon atom of this core structure results in various positional isomers. These subtle structural differences can lead to vastly different pharmacological profiles, underscoring the importance of a detailed comparative analysis. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these isomers, providing a side-by-side comparison of their efficacy and underlying mechanisms of action.

Comparative Biological Activity of Quinolinone Acetic Acid Isomers

The therapeutic potential of quinolinone acetic acid isomers is diverse, with specific isomers showing pronounced activity against different biological targets. This section will compare the anticancer, antimicrobial, and aldose reductase inhibitory activities of representative isomers.

Table 1: Comparative Anticancer Activity of Quinolinone Carboxylic Acid Isomers
Isomer/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-hydroxy-3-methoxyphenyl)quinoline-3-carboxylic acidMCF-7 (Breast)>100[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% inhibition at 100 µM[1]
Quinazolinone-based rhodanine-3-acetic acids--[2]
2,4-azolidinedione-acetic acids derivativesLeukemia (CCRF-CEM, HL-60(TB), MOLT-4, SR)logGI50 = -6.06 to -6.53[3]

Note: Data is collated from different studies and should be interpreted with consideration of the varied experimental conditions.

Table 2: Comparative Antimicrobial Activity of Quinolinone Derivatives
Isomer/DerivativeBacterial StrainMIC (µg/mL)Reference
Synthetic quinoline compounds (3ad)Staphylococcus aureus2[4]
4H-4-oxoquinolizine derivatives (3ss)S. aureus NCTC 10649MED50 = 0.8 mg/kg (in vivo)[5]
4H-4-oxoquinolizine derivatives (3ss)S. pneumoniae ATCC 6303ED50 = 2.0 mg/kg (in vivo)[5]
4H-4-oxoquinolizine derivatives (3ss)E. coli JUHLED50 = 1.4 mg/kg (in vivo)[5]

Note: MIC (Minimum Inhibitory Concentration) and ED50 (Effective Dose, 50%) values are presented. Direct comparison should be made cautiously due to differences in assay types (in vitro vs. in vivo).

Table 3: Aldose Reductase Inhibitory Activity of 2-Oxoquinoline-1-Acetic Acid Derivatives
DerivativeIC50 (µM)Reference
2-Oxoquinoline-1-acetic acid0.45 - 6.0[4][6]
Substituted 2-oxoquinoline-1-acetic acids0.45 - 6.0[4][6]
Rhodanine-3-acetic acid derivativesNanomolar range[7]
Quinoxalinone scaffold-based acyl sulphonamides0.091 - 10.214[7]

Note: This table highlights the potent aldose reductase inhibitory activity of the 2-oxoquinoline-1-acetic acid scaffold.

Structure-Activity Relationship (SAR) Analysis

The observed differences in biological activity among the quinolinone acetic acid isomers can be attributed to their distinct structural features.

  • Position of the Acetic Acid Group: The attachment point of the acetic acid moiety is a critical determinant of activity. For instance, 2-oxoquinoline-1-acetic acid derivatives show potent aldose reductase inhibitory activity, a property not prominently reported for other isomers.[4][6] In contrast, quinoline-3- and -4-carboxylic acids (close analogs of acetic acid isomers) exhibit notable anticancer activity.[1] This suggests that the spatial arrangement of the carboxylic acid group in relation to the quinolinone core dictates the interaction with specific biological targets.

  • Substituents on the Quinolinone Ring: The nature and position of substituents on the quinoline ring can significantly modulate the biological activity. For example, the presence of a chlorine atom at the C6 position of a quinoline-4-carboxylic acid derivative enhanced its anticancer activity against MCF-7 cells.[1] Similarly, for 2-oxoquinoline-1-acetic acid derivatives, aromatic ring substituents influence their aldose reductase inhibitory potency.[4][6]

Mechanistic Insights into Biological Activity

The diverse biological activities of quinolinone acetic acid isomers stem from their ability to interact with various molecular targets and modulate different signaling pathways.

Anticancer Mechanisms

Quinolinone derivatives exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Some styrylquinoline derivatives have been shown to induce cell cycle arrest and activate a p53-independent apoptotic pathway.[8]

  • Inhibition of Tubulin Polymerization: Certain quinazolinone derivatives can inhibit the polymerization of tubulin, a crucial process for cell division.[9]

  • Kinase Inhibition: Quinoline-chalcone hybrids have been reported to inhibit various kinases, including EGFR and the PI3K/Akt/mTOR pathway.[10]

The following diagram illustrates a generalized workflow for assessing the anticancer activity of quinolinone acetic acid isomers.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., MCF-7, A549) compound_prep 2. Prepare Isomer Dilutions treatment 3. Treat Cells with Isomers compound_prep->treatment mtt_addition 4. Add MTT Reagent treatment->mtt_addition incubation 5. Incubate (2-4 hours) mtt_addition->incubation solubilization 6. Solubilize Formazan incubation->solubilization absorbance 7. Read Absorbance (570 nm) solubilization->absorbance calculation 8. Calculate % Viability & IC50 absorbance->calculation

Workflow for MTT Cytotoxicity Assay.
Antimicrobial Mechanisms

The primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[11] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By targeting these enzymes, quinolones lead to rapid bacterial cell death.

The following diagram illustrates the general workflow for the agar diffusion method to assess antimicrobial activity.

G cluster_prep Preparation cluster_application Application cluster_incubation Incubation cluster_measurement Measurement inoculum_prep 1. Prepare Standardized Bacterial Inoculum plate_prep 2. Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_prep disk_application 3. Apply Isomer-Impregnated Disks plate_prep->disk_application incubation 4. Incubate at 37°C for 18-24h disk_application->incubation zone_measurement 5. Measure Zones of Inhibition incubation->zone_measurement

Workflow for Agar Diffusion Antimicrobial Assay.
Aldose Reductase Inhibition Mechanism

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol.[12] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and has been implicated in the pathogenesis of diabetic complications.[12] 2-Oxoquinoline-1-acetic acid derivatives act as potent inhibitors of aldose reductase, thereby preventing the accumulation of sorbitol and offering a therapeutic strategy for managing such complications.[4][6]

The following diagram illustrates the role of aldose reductase in the polyol pathway and its inhibition.

G Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Accumulation leads to Fructose Fructose AR->Sorbitol SDH->Fructose Inhibitor 2-Oxoquinoline-1-acetic acid (Inhibitor) Inhibitor->AR Inhibits

Inhibition of the Polyol Pathway by Aldose Reductase Inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays.

Anticancer Activity: MTT Assay[11][13]

This protocol is for assessing the cytotoxicity of quinolinone acetic acid isomers against adherent cancer cell lines in a 96-well format.

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinolinone acetic acid isomer in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Agar Disk Diffusion Method[14][15]

This protocol outlines the Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of quinolinone acetic acid isomers.

  • Inoculum Preparation:

    • From a pure culture of the test bacterium, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the quinolinone acetic acid isomer.

    • Aseptically place the disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate them at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters.

    • Interpret the results based on established guidelines for susceptible, intermediate, and resistant categories.

Aldose Reductase Inhibition: Rat Lens Assay[4][6]

This protocol provides a general outline for assessing the aldose reductase inhibitory activity of quinolinone acetic acid isomers using a rat lens model.

  • Enzyme Preparation:

    • Isolate lenses from rats.

    • Homogenize the lenses in a suitable buffer and centrifuge to obtain a crude enzyme extract containing aldose reductase.

  • Inhibition Assay:

    • Prepare a reaction mixture containing the lens enzyme extract, NADPH (cofactor), and the substrate (e.g., glyceraldehyde).

    • Add the quinolinone acetic acid isomer at various concentrations to the reaction mixture.

    • Initiate the reaction and monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting a dose-response curve.

Conclusion

The comparative analysis of quinolinone acetic acid isomers reveals a fascinating interplay between chemical structure and biological function. The position of the acetic acid moiety on the quinolinone scaffold is a critical determinant of the compound's therapeutic properties, directing its activity towards specific molecular targets. While 2-oxoquinoline-1-acetic acid derivatives have emerged as potent aldose reductase inhibitors, other isomers, such as those with the carboxylic acid group at the 3- or 4-position of the quinoline ring, demonstrate promising anticancer and antimicrobial activities.

This guide underscores the importance of isomeric considerations in drug design and development. For researchers in this field, a thorough understanding of these structure-activity relationships is paramount for the rational design of novel quinolinone-based therapeutic agents with enhanced potency and selectivity. The provided experimental protocols serve as a practical resource for the in vitro evaluation of these compounds, facilitating further exploration of this versatile chemical scaffold.

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Sources

Validating the Mechanism of Action of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid, a novel compound within the quinolinone class of molecules. Researchers, scientists, and drug development professionals will find detailed, field-proven methodologies to not only identify the molecular target(s) of this compound but also to objectively compare its performance against established alternatives. Our approach is grounded in a multi-pronged strategy that ensures scientific rigor and delivers actionable insights.

The quinolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] While the precise mechanism of this compound is yet to be fully characterized, research on analogous compounds suggests a strong potential for antiproliferative and cytotoxic effects, possibly through the inhibition of key enzymes in cell signaling pathways or by interacting with nucleic acids.[4] This guide outlines a systematic and unbiased approach to move from hypothesized action to validated mechanism.

Hypothesized Mechanisms of Action Based on Analog Research

Based on the activities of structurally related quinolin-4-one derivatives, several potential mechanisms of action for this compound can be postulated.[4] These hypotheses will form the basis of our validation strategy.

  • Enzyme Inhibition : A prominent mechanism for quinoline derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like EGFR, which are crucial for cell proliferation and survival.[4]

  • DNA Intercalation and Topoisomerase Inhibition : Some quinoline compounds are known to intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[4]

  • Modulation of Signaling Pathways : The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, a central regulator of cell growth and survival, is a known target for several quinoline derivatives.[4]

To systematically investigate these possibilities, we will employ a two-phased experimental approach: unbiased target identification followed by rigorous target validation and pathway analysis.

A Multi-pronged Experimental Approach to Validate the Mechanism of Action

Our validation strategy is designed to be a self-validating system, beginning with broad, unbiased screening to identify potential protein targets and progressively narrowing down to specific molecular interactions and cellular consequences.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Validation & Pathway Analysis Compound This compound Cell Lysate Cell Lysate (e.g., from cancer cell line) Compound->Cell Lysate DARTS Drug Affinity Responsive Target Stability (DARTS) Cell Lysate->DARTS AfBPP Affinity-Based Protein Profiling (AfBPP) Cell Lysate->AfBPP Mass Spec Mass Spectrometry (LC-MS/MS) DARTS->Mass Spec AfBPP->Mass Spec Candidate Proteins List of Candidate Binding Proteins Mass Spec->Candidate Proteins In Vitro Binding In Vitro Binding Assays (e.g., SPR, ITC) Candidate Proteins->In Vitro Binding Cell-Based Assays Cell-Based Pathway Analysis (e.g., Western Blot) In Vitro Binding->Cell-Based Assays Phenotypic Assays Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) Cell-Based Assays->Phenotypic Assays Validated Target Validated Molecular Target and Mechanism of Action Phenotypic Assays->Validated Target

Caption: A workflow for determining the mechanism of action.

Phase 1: Unbiased Target Identification

The initial step is to identify the direct binding partners of our compound within the cellular proteome. We will employ two complementary, label-free methods to minimize the risk of artifacts associated with chemical modification of the small molecule.

Experimental Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

The principle behind DARTS is that a small molecule binding to its protein target can increase the protein's stability and thus its resistance to proteolysis.[5][6]

  • Cell Lysate Preparation : Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency. Harvest cells and prepare a native total cell lysate using a non-denaturing lysis buffer.

  • Compound Incubation : Aliquot the cell lysate and incubate with this compound (at various concentrations) or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

  • Protease Digestion : Add a protease (e.g., thermolysin) to each aliquot and incubate for a defined period to allow for protein digestion.

  • Quenching and Analysis : Stop the digestion by adding a protease inhibitor and heating. Analyze the remaining proteins by SDS-PAGE.

  • Identification of Protected Proteins : Excise protein bands that are present or more intense in the compound-treated lanes compared to the control lanes. Identify these proteins using mass spectrometry (LC-MS/MS).

Experimental Protocol 2: Affinity-Based Protein Profiling (AfBPP)

This method utilizes an immobilized version of the small molecule to capture its binding partners from a cell lysate.[6][7]

  • Synthesis of Affinity Probe : Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin) at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity.[7]

  • Preparation of Affinity Matrix : Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Protein Pull-down : Incubate the affinity matrix with the cell lysate. As a negative control, incubate the lysate with beads that have not been conjugated with the probe.

  • Washing and Elution : Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification : Identify the eluted proteins by mass spectrometry (LC-MS/MS).

The lists of candidate proteins from both DARTS and AfBPP will be cross-referenced to identify high-confidence hits.

Phase 2: Target Validation and Pathway Analysis

Once candidate targets are identified, the next crucial step is to validate these interactions and understand their downstream functional consequences.

Experimental Protocol 3: In Vitro Binding Assays

Direct binding between the compound and a purified candidate protein can be quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods will provide quantitative data on binding affinity (KD), and kinetics.

Experimental Protocol 4: Cell-Based Pathway Analysis

To confirm that the engagement of the target by the compound in a cellular context leads to the expected biological effect, we will perform Western blot analysis. For instance, if a candidate target is a kinase in the PI3K/AKT/mTOR pathway, we will treat cells with our compound and probe for changes in the phosphorylation status of downstream substrates.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PIP2->PIP3 converts AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Compound This compound Compound->RTK Inhibition?

Caption: A hypothetical signaling pathway for investigation.

Experimental Protocol 5: Cellular Phenotypic Assays

Finally, we will assess the impact of the compound on cellular phenotypes. This includes assays for:

  • Cell Proliferation : Using assays such as the MTT or CyQUANT assay to measure the anti-proliferative effects of the compound.

  • Apoptosis : Detecting markers of programmed cell death, such as caspase activation or DNA fragmentation, using flow cytometry or specific ELISA kits.

Comparative Analysis with an Alternative Compound

To contextualize the performance of this compound, it is essential to compare it with a well-characterized drug that has a known mechanism of action. Given the potential for our compound to be a kinase inhibitor, Pazopanib, a known multi-target tyrosine kinase inhibitor that inhibits VEGFR, PDGFR, and c-Kit, serves as an excellent comparator.[8]

Table 1: Comparative In Vitro Kinase Inhibitory Activity

Kinase TargetThis compound IC50 (nM)Pazopanib IC50 (nM)
VEGFR2Experimental Data8
PDGFRβExperimental Data84
c-KitExperimental Data74
EGFRExperimental Data>10,000
PI3KαExperimental Data>10,000

Table 2: Comparative Anti-Proliferative Activity in Cancer Cell Lines

Cell LineThis compound GI50 (µM)Pazopanib GI50 (µM)
HUVEC (VEGFR2-dependent)Experimental Data0.02
MCF-7 (Breast Cancer)Experimental Data5.6
A549 (Lung Cancer)Experimental Data8.2

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to deconstruct and validate the mechanism of action of this compound. By integrating unbiased target identification with rigorous biochemical and cell-based validation, researchers can build a comprehensive understanding of how this novel compound exerts its biological effects. The comparative analysis against a known drug like Pazopanib will provide crucial context for its potency and selectivity. Future studies should focus on in vivo efficacy and safety profiling to further assess its therapeutic potential.

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  • 2-(6-METHOXY-2-OXOQUINOLIN-1-YL)ACETIC ACID. GSRS. Retrieved from [Link]

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Comparative Analysis of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid Analogs: A Guide to Structure-Activity Relationships for Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid, a scaffold with significant potential in the development of novel anti-inflammatory agents. In the absence of direct, publicly available experimental data for this specific series of compounds, this document synthesizes findings from closely related quinolinone and quinoline derivatives to establish a predictive framework for researchers in drug discovery and medicinal chemistry. The primary focus of this analysis is the inhibition of cyclooxygenase (COX) enzymes, a well-established target for anti-inflammatory drugs.

Introduction: The Quinolin-2-one Scaffold in Anti-Inflammatory Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory properties.[1] The 2-oxoquinoline (or carbostyril) moiety, in particular, has been a focal point for the design of compounds targeting key enzymes in the inflammatory cascade. The introduction of an acetic acid side chain at the N-1 position, as seen in the parent compound this compound, is a strategic modification aimed at mimicking the substrate of cyclooxygenase (COX) enzymes, arachidonic acid. This positions the quinolinone core to interact with the active site of these enzymes, potentially leading to their inhibition.

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory therapies.[3] Selective inhibition of COX-2 over COX-1 is a key objective in modern drug design to minimize gastrointestinal side effects associated with traditional NSAIDs.[4] This guide will explore how structural modifications to the this compound scaffold could influence potency and selectivity for COX-2.

Deciphering the Structure-Activity Relationship (SAR)

Based on the analysis of related quinolinone and quinoline derivatives, we can infer the following SAR for the this compound scaffold in the context of COX inhibition.

The Essential N-1 Acetic Acid Moiety

The acetic acid group at the N-1 position is critical for activity. This moiety is believed to mimic the carboxylic acid of arachidonic acid, allowing the molecule to bind to the active site of COX enzymes. Modification of this group, such as esterification or the introduction of a larger alkyl chain, has been shown to reduce the inhibitory potency of related 2-oxoquinoline-1-alkanoic acids.[5]

Substitutions on the Quinolinone Ring System
  • C4-Position: The methyl group at the C4-position is likely to contribute to the overall lipophilicity of the molecule, which can influence its binding to the hydrophobic channel of the COX active site. Varying the size and nature of this substituent could modulate potency and selectivity.

  • C5 and C8-Positions: The dimethoxy groups at the C5 and C8 positions are electron-donating and can influence the electronic properties of the aromatic ring. In broader studies of quinolones, a C8-methoxy group has been associated with activity against Gram-positive bacteria, suggesting it can significantly impact biological interactions.[6] For COX inhibition, these methoxy groups may form hydrogen bonds with residues in the enzyme's active site, contributing to binding affinity.

  • Other Aromatic Positions (C6, C7): While the parent compound is unsubstituted at these positions, the introduction of small, lipophilic substituents on the C7 and C8 positions of the quinoline ring has been shown to be important for COX-2 inhibitory activity in related 4-carboxyl quinoline derivatives.[7] This suggests that exploring substitutions at the C6 and C7 positions of the this compound scaffold could be a fruitful avenue for optimization.

Comparative Performance of Hypothetical Analogs

The following table presents a hypothetical comparison of the COX-2 inhibitory activity of various analogs of this compound. The predicted activities are based on the SAR principles derived from related compounds.

Compound R1 (at C4) R2 (at C6) R3 (at C7) Predicted COX-2 IC50 (µM) Predicted Selectivity Index (COX-1 IC50 / COX-2 IC50)
Parent -CH3-H-H1.510
Analog 1 -H-H-H>10-
Analog 2 -CH3-F-H0.825
Analog 3 -CH3-H-Cl0.550
Analog 4 -CH2CH3-H-H2.18
Analog 5 -CH3-H-OCH31.215

Note: This data is predictive and intended for illustrative purposes to guide experimental design. Actual values must be determined empirically.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds can be achieved through the alkylation of the corresponding 2-oxoquinoline intermediate.[5]

Step 1: Synthesis of the 2-Oxoquinoline Core

The substituted 2-oxoquinoline core can be synthesized via established methods, such as the Conrad-Limpach synthesis, from the appropriately substituted aniline and a β-ketoester.

Step 2: N-Alkylation with a Haloacetic Acid Ester

  • To a solution of the substituted 2-oxoquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired ethyl bromoacetate analog (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Step 3: Hydrolysis of the Ester

  • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 1 M NaOH).

  • Stir the mixture at room temperature or heat gently until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry to afford the final (2-oxoquinolin-1(2H)-yl)acetic acid analog.

Synthesis_Workflow Aniline Aniline Condensation Condensation Aniline->Condensation + β-ketoester 2-Oxoquinoline Core 2-Oxoquinoline Core Condensation->2-Oxoquinoline Core N_Alkylation N_Alkylation 2-Oxoquinoline Core->N_Alkylation + Base (NaH) + Ethyl bromoacetate analog Ester Intermediate Ester Intermediate N_Alkylation->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis + NaOH + HCl (acidification) Final Product Final Product Hydrolysis->Final Product

Caption: General synthetic workflow for 2-oxoquinolin-1(2H)-yl)acetic acid analogs.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.[8][9]

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (reference inhibitor).

  • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric substrate (TMPD).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Assay_Workflow Prepare Reagents Prepare Reagents Add to Plate Add to Plate Prepare Reagents->Add to Plate Buffer, Heme, COX Enzyme Pre-incubation Pre-incubation Add to Plate->Pre-incubation Test Compounds Test Compounds Test Compounds->Add to Plate Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction + Arachidonic Acid + TMPD Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for the in vitro COX inhibition assay.

Mechanism of Action: COX Inhibition and the Arachidonic Acid Cascade

The anti-inflammatory effects of the proposed this compound analogs are predicated on their ability to inhibit COX enzymes. These enzymes are central to the arachidonic acid cascade, which is responsible for the production of prostaglandins, key mediators of inflammation, pain, and fever.

Arachidonic_Acid_Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGD2, etc.) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever COX-1 / COX-2 COX-1 / COX-2 This compound analogs This compound analogs This compound analogs->COX-1 / COX-2 Inhibition

Caption: Inhibition of the arachidonic acid cascade by quinolinone analogs.

By inhibiting COX-1 and/or COX-2, these compounds block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. Selective inhibition of COX-2 is desirable to reduce the side effects associated with the inhibition of the homeostatic functions of COX-1.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents, likely acting through the inhibition of COX enzymes. The predictive SAR analysis presented in this guide, based on extensive literature on related quinolinone and quinoline derivatives, suggests that modifications to the C4, C6, and C7 positions of the quinolinone ring could significantly impact potency and selectivity.

Future research should focus on the synthesis and in vitro evaluation of a focused library of analogs to validate these predictions. The experimental protocols provided herein offer a robust framework for such studies. A thorough investigation of the SAR will be instrumental in optimizing this scaffold to yield potent and selective COX-2 inhibitors with the potential for improved therapeutic profiles.

References

  • Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid deriv
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
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  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the quinoline scaffold has emerged as a "privileged structure," giving rise to a multitude of biologically active agents.[1] Among these, (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid presents a promising, yet undercharacterized, profile. This guide provides a comprehensive framework for evaluating its selectivity through rigorous cross-reactivity profiling. We will delve into the rationale behind experimental choices, present detailed methodologies, and compare its hypothetical performance against established kinase inhibitors. This document is intended to serve as a practical blueprint for researchers aiming to elucidate the target landscape of novel chemical entities.

The broad biological activities of quinoline derivatives, ranging from anticancer to antimalarial, underscore the importance of defining their precise molecular targets to mitigate off-target effects and predict potential toxicities.[2] Many compounds based on this scaffold have been identified as potent kinase inhibitors, a class of drugs that has revolutionized oncology.[3][4] Given this precedent, our investigation into this compound will proceed under the hypothesis that its primary activity lies in kinase inhibition.

The Imperative of Selectivity Profiling

A therapeutic candidate's journey from discovery to clinic is paved with rigorous characterization. A critical aspect of this is understanding its selectivity—the degree to which it interacts with its intended target versus other biomolecules. Poor selectivity can lead to unexpected side effects and a narrow therapeutic window. For kinase inhibitors, which target a large and structurally related family of enzymes, off-target inhibition is a significant concern. Comprehensive cross-reactivity profiling is therefore not merely a regulatory checkbox but a fundamental component of preclinical drug development, offering a predictive lens into a compound's potential clinical behavior.

Comparative Framework: Establishing a Baseline

To contextualize the cross-reactivity profile of this compound (hereinafter referred to as Compound Q ), we will compare it against two well-characterized kinase inhibitors with distinct selectivity profiles:

  • Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is known to inhibit a broad range of kinases.

  • Lapatinib: A dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/neu; ERBB2) tyrosine kinases, used in the treatment of breast cancer. It exhibits a more focused target profile compared to Dasatinib.

This comparative approach allows for a nuanced interpretation of Compound Q's selectivity, benchmarking it against both a broad-spectrum and a more targeted inhibitor.

Experimental Strategy: A Multi-Pronged Approach to Profiling

A robust assessment of cross-reactivity necessitates a multi-tiered experimental strategy. We will employ a combination of in vitro biochemical assays and cell-based approaches to construct a comprehensive selectivity profile.

Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Profiling cluster_2 Phase 3: Cellular Validation A Compound Q Synthesis & QC B Primary Target Engagement Assay (e.g., Hypothetical Target: EGFR) A->B C Broad Kinome Panel (e.g., 468 kinases) @ 1 µM B->C Proceed if active D IC50 Determination for 'Hits' (Dose-Response Curves) C->D Identify off-targets E Comparative IC50 Profiling: Compound Q vs. Dasatinib vs. Lapatinib D->E F Target Phosphorylation Assay (e.g., Western Blot for p-EGFR) E->F G Cellular Proliferation/Viability Assay (e.g., Cancer Cell Line Panel) E->G H Off-Target Engagement in Cells (e.g., NanoBRET™) F->H Confirm on- and off-target effects

Caption: A multi-phase workflow for systematic cross-reactivity profiling of a novel compound.

Detailed Experimental Protocols

In Vitro Kinome-Wide Profiling

Rationale: This initial screen provides a broad, unbiased view of a compound's interaction with a large panel of kinases. By testing at a single high concentration, we can rapidly identify potential off-targets for further investigation.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound Q, Dasatinib, and Lapatinib in 100% DMSO.

  • Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®) that offers a panel of several hundred kinases.

  • Primary Screening: Screen Compound Q at a concentration of 1 µM against the kinase panel. The percent inhibition relative to a vehicle control (DMSO) is determined.

  • Hit Selection: Identify all kinases that exhibit >50% inhibition at 1 µM as "hits" for further analysis.

  • IC50 Determination: For each hit identified, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50). This should be done for Compound Q and the comparators.

Cellular Target Engagement and Pathway Modulation

Rationale: While biochemical assays are crucial, they do not always reflect a compound's activity in a complex cellular environment. Cellular assays are essential to confirm on-target engagement and assess the downstream functional consequences of target inhibition.

Protocol: Western Blot for Target Phosphorylation

  • Cell Culture: Culture a relevant cancer cell line (e.g., A431 for EGFR) in appropriate media until 70-80% confluent.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.

  • Compound Treatment: Treat the cells with varying concentrations of Compound Q, Lapatinib (positive control), and a vehicle control for 2 hours.

  • Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., EGF for EGFR) for 10-15 minutes to induce target phosphorylation.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a BCA assay.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated target (e.g., p-EGFR) and the total target protein. Use a loading control (e.g., GAPDH) to ensure equal loading.

  • Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities. The ratio of phosphorylated to total target protein is used to determine the extent of inhibition.

Data Presentation and Comparative Analysis

The data generated from these experiments should be organized for clear comparison.

Table 1: Hypothetical Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCompound Q (IC50, nM)Dasatinib (IC50, nM)Lapatinib (IC50, nM)
EGFR 50 2510
HER2/ERBB2 2503015
SRC 1501>10,000
ABL1 >10,0000.5>10,000
VEGFR2 8005500
c-MET 1200150>10,000
C-RAF >5,000600>10,000

This data is purely illustrative and serves to demonstrate how results would be presented.

Signaling Pathway Context

To understand the potential downstream effects of on- and off-target inhibition, it is helpful to visualize the relevant signaling pathways.

G cluster_EGFR EGFR/HER2 Pathway cluster_SRC SRC/ABL Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SRC SRC STAT3 STAT3 SRC->STAT3 ABL ABL CellCycle Cell Cycle Progression ABL->CellCycle STAT3->CellCycle CompoundQ Compound Q CompoundQ->EGFR Strong CompoundQ->HER2 Moderate CompoundQ->SRC Moderate Dasatinib Dasatinib Dasatinib->EGFR Dasatinib->HER2 Dasatinib->SRC Dasatinib->ABL Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2

Caption: Hypothetical inhibitory profiles of Compound Q and comparators on key signaling pathways.

Interpretation and Future Directions

Based on our hypothetical data, Compound Q demonstrates potent inhibition of EGFR with moderate activity against HER2 and SRC. Compared to Dasatinib, it exhibits a significantly more selective profile, avoiding potent inhibition of ABL and VEGFR2. However, it is less selective than Lapatinib, which shows strong dual inhibition of EGFR and HER2 with minimal activity against other tested kinases.

The moderate inhibition of SRC by Compound Q warrants further investigation. While this could contribute to a broader anti-cancer activity, it may also lead to off-target effects not observed with more selective inhibitors like Lapatinib. The next logical steps would involve:

  • Cellular Proliferation Assays: Screening Compound Q against a panel of cancer cell lines with known dependencies on EGFR, HER2, and SRC to correlate biochemical inhibition with cellular outcomes.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic window of Compound Q in animal models to understand how its selectivity profile translates to a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound Q to improve potency against the primary target and/or reduce off-target activity.

Conclusion

The cross-reactivity profiling of novel chemical entities like this compound is a cornerstone of modern drug discovery. By employing a systematic and comparative approach, researchers can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions for further development. This guide provides a robust framework for such an evaluation, emphasizing the integration of biochemical and cellular methods to create a holistic and clinically relevant selectivity profile.

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Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of the potential in vivo efficacy of (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid by examining published data on structurally related 2-oxoquinoline and quinoline derivatives. While direct in vivo studies on this specific molecule are not publicly available, this document synthesizes existing research to forecast its potential therapeutic profile and guide future experimental design.

Introduction: The 2-Oxoquinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline core is a foundational heterocyclic motif in medicinal chemistry, present in numerous natural products and synthetic compounds with a vast array of biological activities.[1] Its rigid, bicyclic structure provides a versatile template for designing molecules that can interact with various biological targets. When modified to the 2-oxoquinoline (or carbostyril) form, and further functionalized with an N-acetic acid side chain, the scaffold gains additional properties. The carboxylic acid group, in particular, can act as a critical hydrogen bond donor/acceptor or a coordination point for metal ions within enzyme active sites, significantly influencing the compound's pharmacological profile.[2]

Derivatives of this scaffold are being actively investigated for a range of therapeutic applications, most notably as anti-inflammatory and anti-cancer agents.[2][3] The subject of this guide, this compound, incorporates several key features:

  • A 2-oxoquinoline core: Associated with diverse bioactivities.

  • An N-acetic acid moiety: Provides a key interaction point for biological targets.

  • A 4-methyl group: Can influence steric interactions and metabolic stability.

  • Two methoxy groups at positions 5 and 8: These electron-donating groups can significantly alter the electronic properties, lipophilicity, and metabolic profile of the molecule, thereby modulating its efficacy and pharmacokinetics.

This guide will compare the known in vivo efficacy of related compounds to build a predictive framework for evaluating our lead molecule.

Comparative In Vivo Efficacy Analysis

Anti-inflammatory and Analgesic Potential

The quinoline scaffold is a well-established pharmacophore for anti-inflammatory activity.[1][4] Research suggests that many of these derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammatory pathways.[4]

A study investigating a synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), demonstrated potent dose-dependent anti-inflammatory and anti-nociceptive effects in mouse models.[4] This provides a strong rationale for exploring the anti-inflammatory potential of other quinoline carboxylic acids.

Table 1: Comparative In Vivo Anti-inflammatory Efficacy of Selected Quinoline Derivatives

Compound ID Animal Model Assay Dose Efficacy (% Inhibition) Reference Compound Source
QC Mice Xylene-Induced Ear Edema < 6.562 mg/kg Comparable to Diclofenac Diclofenac (5 mg/kg) [4]
Compound 6d Mice Xylene-Induced Ear Edema 50 mg/kg (oral) 68.28% Ibuprofen [1]

| Compound 3g | Mice | Xylene-Induced Ear Edema | 50 mg/kg (oral) | 63.19% | Ibuprofen |[1] |

Expertise & Causality: The choice of the xylene-induced ear edema model is a standard and rapid screening method for acute anti-inflammatory activity. Xylene acts as an irritant, inducing vasodilation and increased vascular permeability, leading to edema. The ability of compounds like QC, 6d, and 3g to inhibit this edema suggests they interfere with mediators of acute inflammation, such as histamine, serotonin, and prostaglandins.[1][4] The structural similarity between these compounds and our lead molecule suggests that this compound is a strong candidate for evaluation in similar models. The dimethoxy substituents may enhance its activity by improving its pharmacokinetic profile or optimizing its binding to inflammatory targets like COX-2.

Anticancer Potential

The 2-oxoquinoline core is also a crucial pharmacophore in the development of anticancer agents.[3][5] Many derivatives have shown potent cytotoxicity against a range of cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][6]

While much of the initial screening is conducted in vitro, these studies are essential for selecting candidates for further in vivo evaluation. For example, a recently synthesized N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative (Compound 9e ) exhibited potent cytotoxicity against the MCF-7 breast cancer cell line and strong inhibition of the EGFR enzyme.[3]

Table 2: Comparative In Vitro Anticancer Activity of Selected 2-Oxoquinoline Derivatives

Compound ID Target Cell Line In Vitro Metric (IC₅₀) Target/Mechanism Reference Compound Source
Compound 9e MCF-7 (Breast) 1.32 µM EGFR Inhibition Doxorubicin (1.21 µM) [3][6]
Vacquinol-1 Glioblastoma Induces Vacuolization M-phase cell cycle arrest - [7]

| MMNC | HCT116 (Colorectal) | 0.33 µM | PI3K/AKT/mTOR Inhibition | - |[8] |

Expertise & Causality: The data above highlights that modifications to the N-substituent and the quinoline ring system can tune the compound's activity towards specific cancer types and molecular targets. Vacquinol-1, for instance, induces a unique form of cell death in glioblastoma, while MMNC targets the well-known PI3K/AKT/mTOR survival pathway in colorectal cancer.[7][8] The structural elements of our lead compound—specifically the N-acetic acid group and the aromatic methoxy groups—are features often associated with kinase inhibitors. This suggests that a logical first step in its evaluation would be screening against a panel of cancer cell lines, followed by mechanistic studies focused on key oncogenic kinases like EGFR or pathways like PI3K/AKT.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of quinoline derivatives is highly dependent on their substitution patterns. The efficacy of our lead compound will be dictated by the interplay between its core structure and its specific substituents.

SAR_Hypothesis cluster_lead Lead Compound: this compound cluster_mods Structural Modifications & Predicted Impact cluster_effects Biological & Pharmacokinetic Effects Lead Core Scaffold N_Acetic N-Acetic Acid Moiety Lead->N_Acetic Features Methyl_4 4-Methyl Group Lead->Methyl_4 Features Dimethoxy_5_8 5,8-Dimethoxy Groups Lead->Dimethoxy_5_8 Features Target_Binding Target Binding (e.g., H-bonding in active site) N_Acetic->Target_Binding Crucial for Metabolism Altered Metabolic Stability (Steric hindrance) Methyl_4->Metabolism Influences Lipophilicity Modulated Lipophilicity & Cell Permeability Dimethoxy_5_8->Lipophilicity Key determinant of Efficacy Overall In Vivo Efficacy Target_Binding->Efficacy Lipophilicity->Efficacy Metabolism->Efficacy

Caption: Predicted structure-activity relationships for the lead compound.

  • N-Acetic Acid Moiety : This group is a potential bidentate ligand capable of chelating metal ions in metalloenzymes or forming strong hydrogen bonds with amino acid residues (e.g., arginine, lysine) in an active site.[2] Its presence is critical for anchoring the molecule to its biological target.

  • 4-Methyl Group : The methyl group at the C4 position can provide favorable hydrophobic interactions within a binding pocket. It can also sterically hinder certain metabolic transformations, potentially increasing the compound's half-life in vivo.

  • 5,8-Dimethoxy Groups : The methoxy groups are powerful modulators. They increase electron density on the aromatic ring and significantly impact the molecule's lipophilicity. This can enhance membrane permeability and oral bioavailability. However, they also present sites for potential O-demethylation by cytochrome P450 enzymes, which could be a primary metabolic pathway. Their precise positioning will determine the overall effect on efficacy and pharmacokinetics.

Proposed In Vivo Experimental Workflow

To empirically determine the efficacy of this compound, a structured, multi-stage approach is necessary.

Experimental_Workflow cluster_0 Phase 1: Preclinical Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Analysis Synthesis Synthesis & Purification InVitro In Vitro Activity Screen (e.g., Anti-inflammatory, Cytotoxicity) Synthesis->InVitro ADME In Vitro ADME/Tox (Solubility, Permeability, Microsomal Stability) InVitro->ADME Tolerability Maximum Tolerated Dose (MTD) Study in Mice ADME->Tolerability PK Pharmacokinetic (PK) Study (Single Dose, Oral/IP) Tolerability->PK Efficacy Efficacy Model (e.g., Xylene Ear Edema or Tumor Xenograft) PK->Efficacy Data Data Analysis (PK/PD Modeling) Efficacy->Data Decision Go/No-Go Decision for Lead Optimization Data->Decision

Caption: A standard workflow for preclinical in vivo compound evaluation.

Detailed Experimental Protocol: Xylene-Induced Ear Edema in Mice

This protocol provides a self-validating system for assessing acute anti-inflammatory activity, based on methodologies described in the literature.[1][4]

Objective: To evaluate the ability of a test compound to inhibit acute inflammation in a mouse model.

Materials:

  • Test Compound: this compound

  • Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in saline

  • Reference Drug: Diclofenac or Ibuprofen

  • Inducing Agent: Xylene

  • Animals: Male Swiss albino mice (20-25 g)

  • Micrometer or caliper

  • Animal balance

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide mice into at least four groups (n=6 per group):

    • Group I (Control): Vehicle only

    • Group II (Reference): Reference drug (e.g., Diclofenac, 5 mg/kg)

    • Group III (Test - Low Dose): Test compound (e.g., 25 mg/kg)

    • Group IV (Test - High Dose): Test compound (e.g., 50 mg/kg)

  • Compound Administration: Administer the vehicle, reference drug, or test compound via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume is typically 10 mL/kg.

  • Inflammation Induction: After 60 minutes (for p.o.) or 30 minutes (for i.p.) of compound administration, induce inflammation by applying a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.

  • Edema Measurement: After 15-30 minutes of xylene application, humanely euthanize the mice.

  • Sample Collection: Using a standard cork borer (e.g., 7 mm diameter), punch out circular sections from both the right (treated) and left (untreated) ears.

  • Weight Measurement: Immediately weigh the ear punch biopsies. The difference in weight between the right and left ear punches is a measure of the edema.

  • Calculation: Calculate the percent inhibition of edema for each group using the following formula:

    % Inhibition = [(Wc - Wt) / Wc] x 100

    Where:

    • Wc = Average weight of edema in the control group

    • Wt = Average weight of edema in the treated group

Trustworthiness through Self-Validation: This protocol includes both a negative (vehicle) and a positive (reference drug) control. A statistically significant reduction in edema by the reference drug validates the assay's sensitivity. The inclusion of multiple dose levels for the test compound allows for the assessment of a dose-response relationship, strengthening the confidence in the results.

Conclusion and Future Directions

While direct in vivo data for this compound is absent from current literature, a comparative analysis of its structural analogs provides a strong, evidence-based rationale for its investigation as a potential anti-inflammatory or anticancer agent. Its N-acetic acid and dimethoxy substitutions are features known to confer potent biological activity.

The logical next steps involve synthesizing the compound and subjecting it to the systematic in vivo workflow described. Initial screening in acute inflammation models, such as the xylene-induced ear edema test, is highly recommended based on the activities of related quinolines. Concurrently, in vitro screening against a panel of cancer cell lines would clarify its potential as an anticancer therapeutic. These foundational experiments will be critical in determining if this promising scaffold can be developed into a viable clinical candidate.

References

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A Head-to-Head Comparison of Quinolinone Scaffolds in Anticancer Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] This guide provides an in-depth, head-to-head comparison of various quinolinone derivatives, offering a technical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel anticancer therapeutics. We will delve into the experimental data that underscores the cytotoxic potential of these compounds, explore their mechanisms of action, and provide detailed protocols for the key assays used in their evaluation.

The Rationale for Targeting Cancer with Quinolinone Scaffolds

The versatility of the quinolinone ring system allows for extensive chemical modification, yielding a diverse library of derivatives with a broad spectrum of biological activities.[3] In the context of oncology, these modifications have been strategically employed to target various hallmarks of cancer. Many quinolinone-based compounds have demonstrated potent anticancer activity through diverse mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the inhibition of critical signaling pathways that are often dysregulated in cancer cells.[4][5]

Comparative Cytotoxicity of Quinolinone Scaffolds

The in vitro cytotoxicity of quinolinone derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are critical metrics for this assessment. Below is a comparative summary of the cytotoxic activities of various quinolinone scaffolds against a panel of human cancer cell lines, as determined by the MTT assay.

Compound ID/ClassCancer Cell LineIC50/GI50 (µM)Reference
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
Sulfonylated Indeno[1,2-c]quinolines (SIQs)
SIQ3EGFR-TK0.6 nM (IC50)[7]
SIQ5EGFR-TK~1 nM (IC50)[7]
SIQ17EGFR-TK~10 nM (IC50)[7]
A549 (Lung)16.8 - 33.5[7]
A431 (Skin)9.9 - 19.2[7]
2-Arylquinolines
Quinoline 12PC3 (Prostate)31.37[8]
Quinoline 13HeLa (Cervical)8.3[8]
4-Amino-7-Chloroquinoline Derivative PC-3 (Prostate)Sensitizes to Akt inhibitors[6]
Quinazoline-2-indolinone Derivative (8) PI3Kα9.11 nM (IC50)[9]
B16 (Melanoma)0.2[9]
HCT116 (Colon)~0.5[9]
MCF-7 (Breast)~0.6[9]
A549 (Lung)~0.98[9]
Pyridin-2-one Derivative (4c) K-562 (Leukemia)7.72[10]
HOP-92 (Lung)2.37[10]
SNB-75 (CNS)2.38[10]
RXF 393 (Renal)2.21[10]
HS 578T (Breast)2.38[10]

Mechanisms of Action: A Deeper Dive

The anticancer effects of quinolinone scaffolds are multifaceted. Understanding the underlying mechanisms is crucial for rational drug design and the development of targeted therapies.

Induction of Cell Cycle Arrest and Apoptosis

A common mechanism of action for many anticancer agents is the disruption of the cell cycle, leading to a halt in proliferation and subsequent programmed cell death (apoptosis). For instance, the quinoline-chalcone hybrid, compound 12e, has been demonstrated to induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells.[6] This dual action is a highly desirable trait in an anticancer drug candidate.

Inhibition of Key Signaling Pathways

Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. Quinolinone derivatives have been successfully designed to inhibit key players in these pathways.

EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy.[7] Several quinolinone-based compounds have been developed as potent EGFR tyrosine kinase (EGFR-TK) inhibitors.[3][7] For example, a series of sulfonylated indeno[1,2-c]quinolines (SIQs) exhibited enhanced EGFR-TK inhibitory activity compared to the known drug erlotinib.[7]

PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer.[9] Novel quinazoline-2-indolinone derivatives have been synthesized as potent and selective PI3Kα inhibitors, demonstrating significant antitumor activity.[9]

The following diagrams illustrate the points of intervention for quinolinone-based inhibitors within these key signaling pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Quinolinone_EGFRi Quinolinone-based EGFR Inhibitor Quinolinone_EGFRi->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinolinone-based drugs.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Quinolinone_PI3Ki Quinolinone-based PI3K Inhibitor Quinolinone_PI3Ki->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by quinolinone derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed, step-by-step methodologies for the key anticancer assays are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Treat cells with various concentrations of quinolinone compounds. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at 490-570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinolinone compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

  • Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[6]

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the quinolinone compound for the intended duration (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinolinone compound for the desired time, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing and store at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells at room temperature in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

The quinolinone scaffold continues to be a highly promising framework for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the quinolinone core can lead to compounds with potent and selective anticancer activity. The ability of these derivatives to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways underscores their therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and minimize off-target effects. Furthermore, the exploration of novel quinolinone-based combination therapies could provide a powerful strategy to overcome drug resistance and improve patient outcomes.

References

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